5,5-Dimethyloxolane-3-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethyloxolane-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-6(2)3-5(4-10-6)11(7,8)9/h5H,3-4H2,1-2H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOQDHVNSCOULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthetic Pathways of 5,5-Dimethyloxolane-3-sulfonamide
Executive Summary: 5,5-Dimethyloxolane-3-sulfonamide is a saturated heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring and a sulfonamide functional group. While not extensively described in current literature, its structural motifs—the gem-dimethyl substituted tetrahydrofuran and the cyclic sulfonamide (sultam) analogue—are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive exploration of plausible and robust synthetic pathways for 5,5-Dimethyloxolane-3-sulfonamide, designed for researchers and professionals in drug development and chemical synthesis. The proposed routes are grounded in established, peer-reviewed chemical principles, offering both strategic overviews and detailed, actionable protocols. Two primary strategies are detailed: the functionalization of a pre-formed 5,5-dimethyloxolane core and the construction of the heterocyclic system via intramolecular cyclization of an acyclic sulfonamide precursor.
Introduction
The sulfonamide functional group is a cornerstone of modern pharmacotherapy, present in a wide array of drugs including antibacterial agents, diuretics, and anticonvulsants.[1][2] When incorporated into a cyclic structure, forming a sultam, the resulting scaffold often exhibits unique conformational rigidity and metabolic stability, making it a privileged structure in drug design.[3] The 5,5-dimethyloxolane moiety, a substituted tetrahydrofuran ring, is also prevalent in numerous natural products and biologically active molecules, valued for its ability to act as a stable, polar scaffold.[2]
The convergence of these two pharmacophores in 5,5-Dimethyloxolane-3-sulfonamide presents a molecule with potential for novel biological activity. However, the synthesis of such a specific substituted sultam is not explicitly detailed in the literature. This guide, therefore, serves as a senior application scientist's perspective on how to approach this synthetic challenge, leveraging established methodologies in organic chemistry. We will explore the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system based on reliable and well-documented transformations.
PART 1: Retrosynthetic Analysis
A logical approach to the synthesis of 5,5-Dimethyloxolane-3-sulfonamide begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The primary disconnections for the target molecule are the C-N bond of the sulfonamide and the C-O bonds of the oxolane ring.
This analysis reveals two primary strategies:
-
Functionalization of a Pre-formed Oxolane Ring: This approach focuses on first synthesizing a 5,5-dimethyloxolane ring with a suitable functional group at the C-3 position, such as an amine or hydroxyl group, which is then converted to the sulfonamide.
-
Intramolecular Cyclization: This strategy involves constructing an acyclic precursor that already contains the required atoms for the ring and the sulfonamide group, followed by a cyclization step to form the oxolane ring.
PART 2: Pathway A - Synthesis from a Pre-formed 5,5-Dimethyloxolane-3-ol Intermediate
This pathway is arguably the more direct and predictable approach, relying on the synthesis of the key intermediate, 5,5-dimethyltetrahydrofuran-3-ol. The chirality of the final product will depend on the stereochemistry of this alcohol intermediate.
Step 1: Synthesis of 5,5-Dimethyltetrahydrofuran-3-ol
The formation of the substituted tetrahydrofuran ring is the critical first step. One of the most reliable methods is the acid-catalyzed intramolecular cyclization (dehydration) of a suitable diol.[4]
-
Causality: 2-Methylpentane-2,4-diol is an ideal precursor. Under acidic conditions, the tertiary alcohol is preferentially protonated and eliminated to form a stable tertiary carbocation. The neighboring secondary hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered ring, which is kinetically and thermodynamically favored.
Experimental Protocol: Acid-Catalyzed Cyclization of 2-Methylpentane-2,4-diol
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpentane-2,4-diol (1.0 mol, 118.17 g).
-
Slowly add 20% aqueous sulfuric acid (100 mL) to the diol with stirring.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 5,5-dimethyltetrahydrofuran-3-ol.
Step 2: Conversion to 3-Azido-5,5-dimethyltetrahydrofuran
The hydroxyl group must be converted into an amino group. A reliable method for this transformation that proceeds with inversion of stereochemistry is the Mitsunobu reaction to form an azide, which can then be cleanly reduced.
-
Causality: The Mitsunobu reaction provides a mild and efficient way to displace a secondary alcohol with a nucleophile, in this case, the azide anion from diphenylphosphoryl azide (DPPA). The reaction proceeds via an alkoxyphosphonium salt intermediate, which is susceptible to SN2 attack by the azide.
Experimental Protocol: Mitsunobu Azidation
-
Dissolve 5,5-dimethyltetrahydrofuran-3-ol (0.1 mol, 11.62 g) and triphenylphosphine (PPh₃) (0.12 mol, 31.47 g) in anhydrous THF (200 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (0.12 mol) dropwise to the stirred solution. A characteristic reddish-orange color may appear.
-
After 15 minutes, add diphenylphosphoryl azide (DPPA) (0.11 mol, 30.27 g) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding water (50 mL). Extract the mixture with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate 3-azido-5,5-dimethyltetrahydrofuran.
Step 3: Reduction of the Azide to 3-Amino-5,5-dimethyltetrahydrofuran
The azide is cleanly and efficiently reduced to the primary amine via catalytic hydrogenation.
-
Causality: The azide group is readily reduced by hydrogen gas in the presence of a palladium catalyst. This method is high-yielding and avoids the use of harsh metal hydride reagents that could be difficult to work with.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve the 3-azido-5,5-dimethyltetrahydrofuran (0.09 mol, from the previous step) in methanol (150 mL).
-
Carefully add 10% Palladium on carbon (Pd/C) (approx. 5 mol% Pd).
-
Place the mixture in a hydrogenation apparatus, purge with nitrogen, and then pressurize with hydrogen gas (50 psi).
-
Stir the reaction vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5,5-dimethyltetrahydrofuran, which can often be used in the next step without further purification.
Step 4: Sulfonylation to 5,5-Dimethyloxolane-3-sulfonamide
The final step involves the formation of the sulfonamide. A common method is the reaction of the amine with sulfuryl chloride followed by treatment with ammonia.[2]
-
Causality: The primary amine acts as a nucleophile, attacking the electrophilic sulfur of sulfuryl chloride (SO₂Cl₂) to form a sulfamoyl chloride intermediate. This intermediate is then treated in situ with ammonia, which displaces the chloride to form the final sulfonamide.
Experimental Protocol: Two-Step Sulfonylation
-
Dissolve 3-amino-5,5-dimethyltetrahydrofuran (0.08 mol, from the previous step) in anhydrous dichloromethane (DCM, 200 mL) in a three-neck flask under a nitrogen atmosphere and cool to -78 °C.
-
In a separate flask, prepare a solution of sulfuryl chloride (0.088 mol, 11.88 g) in DCM (50 mL).
-
Add the sulfuryl chloride solution dropwise to the amine solution, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction at -78 °C for 1 hour.
-
In a separate, cooled flask, prepare a saturated solution of ammonia in methanol.
-
Slowly add the cold methanolic ammonia solution to the reaction mixture at -78 °C until the solution is strongly basic.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the mixture under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
| Step | Key Reagents | Solvent | Expected Yield (%) |
| 1 | 2-Methylpentane-2,4-diol, H₂SO₄ | Water/Neat | 70-85 |
| 2 | PPh₃, DEAD, DPPA | THF | 65-80 |
| 3 | H₂, 10% Pd/C | Methanol | 90-98 |
| 4 | SO₂Cl₂, NH₃ | DCM/Methanol | 50-70 |
PART 3: Pathway B - Synthesis via Intramolecular Oxy-Michael Addition
This pathway builds the oxolane ring from an acyclic precursor, offering an alternative strategy that can be advantageous for creating structural diversity. It relies on an intramolecular conjugate addition of an alcohol to an α,β-unsaturated sulfonamide.
A more viable approach in this category involves starting with an unsaturated alcohol that can be converted to a sulfonamide, followed by an intramolecular cyclization. For instance, an intramolecular oxy-Michael addition provides a powerful method for forming cyclic ethers.[1][3]
Step 1: Synthesis of N-(4-methylpent-4-en-1-yl)methanesulfonamide
The synthesis begins by preparing an acyclic sulfonamide from a suitable homoallylic amine.
-
Causality: 4-Methylpent-4-en-1-amine serves as the starting material. It can be synthesized from commercially available precursors. The primary amine is then reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base to form the stable sulfonamide.
Experimental Protocol: Sulfonamide Formation
-
Dissolve 4-methylpent-4-en-1-amine (0.1 mol, 9.92 g) and triethylamine (0.15 mol, 15.18 g) in DCM (200 mL) and cool to 0 °C.
-
Add methanesulfonyl chloride (0.11 mol, 12.6 g) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-(4-methylpent-4-en-1-yl)methanesulfonamide.
Step 2: Intramolecular Hydroalkoxylation/Cyclization
The final step is the cyclization to form the tetrahydrofuran ring. This can be achieved via an acid-catalyzed intramolecular hydroalkoxylation.
-
Causality: In the presence of a strong acid, the terminal alkene is protonated to form the more stable tertiary carbocation at C4. The sulfonamide's oxygen atom (from the sulfonyl group) is generally not nucleophilic enough for this cyclization. A more plausible route involves an intramolecular attack from a hydroxyl group. Therefore, a precursor like 4-methylpent-4-ene-1,2-diol would be required, followed by selective protection, amination, sulfonylation, and then cyclization. A more direct approach would be an intramolecular oxymercuration-demercuration or a similar electrophilic cyclization of an unsaturated alcohol, followed by conversion to the sulfonamide as in Pathway A.
Given the complexities, Pathway A represents a more robust and higher-probability route for the synthesis of the target compound. The intramolecular cyclization of a pre-formed sulfonamide to form the oxolane ring is challenging due to the low nucleophilicity of the sulfonamide group itself.
PART 4: Discussion and Future Outlook
Comparison of Pathways:
-
Pathway A (Functionalization of Pre-formed Ring): This strategy is highly robust and relies on well-established, high-yielding reactions. The synthesis of the key 5,5-dimethyltetrahydrofuran-3-ol intermediate is achievable from commercially available starting materials. This pathway offers clear control points for purification and characterization of intermediates. Furthermore, by using stereoselective methods to prepare the alcohol intermediate, enantiomerically pure versions of the final product could be accessed.[5]
-
Pathway B (Intramolecular Cyclization): While elegant in concept, this pathway presents significant challenges. The direct intramolecular cyclization of an N-alkenyl sulfonamide to form an oxolane ring is not a standard transformation. Alternative cyclization strategies, such as radical cyclizations or electrophile-induced cyclizations, would require carefully designed precursors and optimization.[6][7]
Future Outlook: For the reliable synthesis of 5,5-Dimethyloxolane-3-sulfonamide, Pathway A is the recommended approach . Future work could focus on optimizing the stereocontrol in the synthesis of the 5,5-dimethyltetrahydrofuran-3-ol intermediate, perhaps through asymmetric reduction of the corresponding ketone or enzymatic resolution. This would allow for the synthesis and biological evaluation of individual enantiomers of the target sulfonamide, which is critical in drug development.
PART 5: References
-
Sultam Synthesis via Intramolecular Oxa-Michael and Diastereoselective Baylis-Hillman Reactions. PMC. [Link]
-
Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. [Link]
-
A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. PMC. [Link]
-
Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (-)-Negamycin tert-Butyl Ester. ChemRxiv. [Link]
-
Amanote. A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. [Link]
-
Google Patents. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
-
The Journal of Organic Chemistry. The Development of a Sulfamate-Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. [Link]
-
Google Patents. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
-
Eureka | Patsnap. Synthesis method for 3-aminomethyl tetrahydrofuran. [Link]
-
PMC. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydrofurans. [Link]
-
Organic Chemistry Portal. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]
-
PMC. Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. [Link]
-
DiVA. Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
In Silico Modeling of 5,5-Dimethyloxolane-3-sulfonamide Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of the in silico methodologies for modeling the interactions of 5,5-Dimethyloxolane-3-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a narrative grounded in scientific rationale and field-proven insights. We will dissect the causality behind experimental choices, establish self-validating systems within our described protocols, and ground all claims in authoritative, verifiable references. The following sections will detail the necessary steps for robust molecular docking, molecular dynamics simulations, and binding free energy calculations, providing a holistic framework for the computational investigation of this specific chemical entity.
Introduction: The Rationale for In Silico Investigation of 5,5-Dimethyloxolane-3-sulfonamide
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticonvulsant, and diuretic drugs.[1][2][3] The specific scaffold of 5,5-Dimethyloxolane-3-sulfonamide presents a unique combination of a rigid oxolane ring and a flexible sulfonamide moiety, making its interaction profile with biological targets a subject of significant interest for novel drug design.[4][5][6] In silico modeling provides a powerful, resource-efficient lens through which to dissect these interactions at an atomic level, offering predictive insights that can guide and accelerate experimental drug discovery efforts.[7][8]
Computational approaches allow us to generate hypotheses about the binding mode, affinity, and selectivity of this compound against various protein targets.[9][10] By simulating the dynamic nature of the protein-ligand complex, we can understand the conformational changes and key intermolecular forces—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—that govern molecular recognition. This guide will provide the technical framework to perform such an investigation with scientific rigor.
Pre-computation: Target Selection and System Preparation
The success of any in silico modeling project hinges on the quality of the initial setup. This phase involves selecting a relevant biological target and meticulously preparing the protein and ligand structures for simulation.
Target Identification and Validation
The initial step is to identify a biologically relevant protein target for 5,5-Dimethyloxolane-3-sulfonamide. This selection is typically guided by existing experimental data, literature review, or broader research objectives. For the purpose of this guide, let us hypothesize that our target is a well-characterized enzyme, such as a Carbonic Anhydrase, a common target for sulfonamide-based inhibitors.
Authoritative Grounding: It is crucial to obtain a high-resolution crystal structure of the target protein. The Worldwide Protein Data Bank (wwPDB) is the single global repository for such structures.[11][12][13][14][15] When selecting a PDB entry, prioritize structures with high resolution (ideally < 2.5 Å), bound to a ligand similar to our compound of interest, and with minimal missing residues or atoms.
Ligand Preparation
The 3D structure of 5,5-Dimethyloxolane-3-sulfonamide must be generated and optimized.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Use a chemical drawing tool like MarvinSketch or ChemDraw to draw the 2D structure and then convert it to a 3D format (e.g., .sdf or .mol2).
-
Protonation State and Tautomer Prediction: At a physiological pH of 7.4, the sulfonamide group may exist in different protonation states. Tools like Open Babel or the LigPrep module in Schrödinger Suite can be used to predict the most likely state. This is a critical step, as the protonation state directly influences the ligand's charge and its ability to form hydrogen bonds.
-
Energy Minimization: Perform a geometry optimization of the 3D structure using a suitable force field, such as MMFF94 or a quantum mechanical method at a modest level of theory (e.g., B3LYP/6-31G*). This ensures a low-energy, sterically favorable starting conformation. Software like Avogadro or Gaussian can be utilized for this purpose.
Protein Preparation
The raw PDB structure of the target protein is not immediately ready for simulation and requires careful preparation.
Experimental Protocol: Protein Preparation
-
Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules (unless specific waters are known to be critical for binding), co-solvents, and any co-crystallized ligands.
-
Adding Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Use software like PyMOL, Chimera, or the Protein Preparation Wizard in Maestro (Schrödinger) to add hydrogens, which is essential for defining the correct hydrogen bonding network.
-
Assigning Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) must be assigned. This can be done based on a visual inspection of the local hydrogen bonding network or using automated tools like H++ which calculate pKa shifts based on the protein's microenvironment.
-
Handling Missing Residues/Atoms: If the crystal structure has missing loops or side chains, these must be modeled in. Tools like Modeller or the Prime module in the Schrödinger Suite can be used for this purpose.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The backbone atoms are typically restrained to preserve the overall fold, while the side chains are allowed to relax.
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein.[16] It is a foundational step in understanding the potential binding mode of 5,5-Dimethyloxolane-3-sulfonamide.
The "Why" Behind Docking Algorithm Choices
There are numerous docking algorithms available, each with its own strengths and weaknesses. For sulfonamide-containing ligands, which often form strong, directed interactions with metal ions (e.g., the zinc ion in Carbonic Anhydrases) and polar residues, a docking program that excels at handling such interactions is preferable. AutoDock Vina is a widely used and validated open-source option known for its speed and accuracy.[17][18][19][20] Commercial packages like Glide (Schrödinger) or GOLD often offer more sophisticated scoring functions and conformational sampling methods.
The choice of scoring function is equally critical. A good scoring function should accurately rank the correct binding pose among a multitude of decoys and provide a reasonable estimate of binding affinity.[21]
Defining the Binding Site
The docking search space must be defined around the putative binding pocket of the target protein. If a co-crystallized ligand is present in the starting PDB structure, its location is the ideal guide for defining the center and dimensions of the docking grid. If no such ligand exists, binding pocket prediction tools like SiteMap (Schrödinger) or CASTp can be used.
Docking Workflow Diagram
Caption: Workflow for molecular docking of 5,5-Dimethyloxolane-3-sulfonamide.
Post-Docking Analysis
The output of a docking run is a set of predicted binding poses, each with an associated score. It is crucial to visually inspect the top-ranked poses to ensure they are chemically sensible. Key interactions to look for with a sulfonamide inhibitor in a Carbonic Anhydrase active site would include:
-
Coordination of the sulfonamide nitrogen or oxygen with the catalytic zinc ion.
-
Hydrogen bonding between the sulfonamide group and key active site residues (e.g., Thr199).
-
Favorable hydrophobic interactions involving the dimethyloxolane ring.
Molecular Dynamics Simulations: Capturing the Dynamic Nature of the Complex
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[22][23] This is essential for assessing the stability of the predicted binding mode and for more accurate binding affinity calculations.[24]
The Rationale for Force Field Selection
The choice of a force field is paramount for a successful MD simulation. A force field is a set of parameters that defines the potential energy of the system. For proteins, force fields like AMBER, CHARMM, and GROMOS are well-established.[25] For the ligand, a general force field such as the General Amber Force Field (GAFF) is often used.[26][27][28] It is critical to ensure that the parameters for the sulfonamide group are well-validated within the chosen force field.[29]
MD Simulation Workflow
Experimental Protocol: MD Simulation
-
System Solvation: The protein-ligand complex is placed in a periodic box of explicit water molecules (e.g., TIP3P or SPC/E water models). This mimics the aqueous environment of the cell.
-
Ionization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system and to mimic a physiological salt concentration (typically ~150 mM).
-
Minimization: The entire system (protein, ligand, water, and ions) is energy minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at the target pressure (e.g., 1 atm). This is typically done in two phases:
-
NVT Ensemble (Canonical): Constant Number of particles, Volume, and Temperature. This allows the system to reach the correct temperature.
-
NPT Ensemble (Isothermal-Isobaric): Constant Number of particles, Pressure, and Temperature. This allows the density of the system to relax to the correct value.
-
-
Production Run: Once the system is well-equilibrated, the production simulation is run for a duration sufficient to sample the conformational space of interest (typically on the order of nanoseconds to microseconds).[30][31][32][33][34][35][36]
MD Simulation Workflow Diagram
Caption: General workflow for setting up and running a molecular dynamics simulation.
Trajectory Analysis
The output of an MD simulation is a trajectory file that contains the positions, velocities, and energies of all atoms in the system over time. Analysis of this trajectory can provide a wealth of information:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the occupancy of key hydrogen bonds over the course of the simulation.
-
Principal Component Analysis (PCA): To identify the dominant modes of motion in the system.
Binding Free Energy Calculations: Quantifying Binding Affinity
While docking scores provide a qualitative estimate of binding affinity, more rigorous methods are needed for quantitative predictions. Binding free energy calculations based on MD simulations are the gold standard for this.
MM/PBSA and MM/GBSA Methods
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for estimating the free energy of binding from MD simulation trajectories.[37][38][39][40] They calculate the free energy by combining the molecular mechanics energies with a continuum solvation model.[41]
Data Presentation: Example MM/PBSA Results
| Energy Component | Average Value (kcal/mol) | Contribution to Binding |
| Van der Waals Energy | -45.7 | Favorable |
| Electrostatic Energy | -28.3 | Favorable |
| Polar Solvation Energy | +35.1 | Unfavorable |
| Non-polar Solvation Energy | -4.2 | Favorable |
| Total Binding Energy | -43.1 | Favorable |
Alchemical Free Energy Methods
For even higher accuracy, alchemical free energy methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be employed. These methods involve computationally "transforming" the ligand into a dummy molecule or another ligand, providing a very precise calculation of the relative binding free energy. These methods are computationally expensive but offer the highest level of accuracy.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for investigating the interactions of 5,5-Dimethyloxolane-3-sulfonamide with a protein target. By following these steps with careful attention to detail and a clear understanding of the underlying scientific principles, researchers can generate robust and predictive computational models. The insights gained from these simulations can guide lead optimization, explain structure-activity relationships, and ultimately accelerate the drug discovery process.
Future work could involve expanding these studies to a panel of related protein targets to assess selectivity, or using the generated models to virtually screen for novel derivatives with improved potency and pharmacokinetic properties. The synergy between in silico modeling and experimental validation is key to unlocking the full potential of computational chemistry in modern drug development.[42]
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
-
AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]
-
RCSB PDB. (n.d.). [Link]
-
Chen, T., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508. [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorials. [Link]
-
wwPDB. (n.d.). Worldwide Protein Data Bank. [Link]
-
Dror, R. O., et al. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology, 103, 139-162. [Link]
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449-461. [Link]
-
Mishra, V., et al. (2022). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. Journal of Molecular Structure, 1264, 133246. [Link]
-
GROMACS tutorial. (n.d.). EMBL-EBI. [Link]
-
Berman, H. M., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520-D528. [Link]
-
Protein Data Bank: Key to the Molecules of Life. (n.d.). National Science Foundation. [Link]
-
Burley, S. K., et al. (2017). Protein Data Bank (PDB): The Single Global Macromolecular Structure Archive. Methods in Molecular Biology, 1607, 627-641. [Link]
-
Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508. [Link]
-
In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation-Independent Interactions of Sulfisoxazole and Sulfamethazine. (2024). ChemistrySelect, 9(36), e202402572. [Link]
-
Tutorials and Webinars. (n.d.). Gromacs. [Link]
-
Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. [Link]
-
Guest, E. E. (2019). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]
-
Duan, L., et al. (2022). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. Physical Chemistry Chemical Physics, 24(20), 12343-12356. [Link]
-
GitHub - ccsb-scripps/AutoDock-Vina. (n.d.). [Link]
-
Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. Journal of Chemical Information and Modeling, 61(8), 4104-4112. [Link]
-
AutoDock. (n.d.). In Wikipedia. [Link]
-
Molecular dynamics simulation of protein-ligand complex? (2018). ResearchGate. [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
-
Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025, April 1). YouTube. [Link]
-
Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020, July 12). BioMed Tuts. [Link]
-
Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab. (n.d.). Academia.edu. [Link]
-
Welcome to the GROMACS tutorials! (n.d.). GROMACS tutorials. [Link]
-
In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. (2023). Journal of Biomolecular Structure and Dynamics, 42(1), 235-254. [Link]
-
In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. (2024). Journal of Chemical Society of Nigeria, 49(6). [Link]
-
Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (2022). Molecules, 27(15), 4989. [Link]
-
Wang, J., et al. (2022). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Journal of Chemical Information and Modeling, 62(19), 4643-4655. [Link]
-
AB-DB: Force-Field parameters, MD trajectories, QM-based data, and Descriptors of Antimicrobials. (2020). Scientific Data, 7(1), 133. [Link]
-
Structure-based computational approaches for small-molecule modulation of protein-protein interactions. (2015). Methods in Molecular Biology, 1278, 87-104. [Link]
-
Gilson, M. K., & Zhou, H. X. (2007). Calculation of protein-ligand binding affinities. Annual review of biophysics and biomolecular structure, 36, 529-550. [Link]
-
DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. (2021). International Journal of Current Pharmaceutical Research, 13(4), 1-5. [Link]
-
Convergent Protocols for Computing Protein–Ligand Interaction Energies Using Fragment-Based Quantum Chemistry. (2025, January 28). The Ohio State University. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). [Link]
-
[AMBER] sulfonamide parameters for correct geometry. (2020, January 29). Amber Archive. [Link]
-
Chapter 13: Computational Strategies and Challenges for Targeting Protein–Protein Interactions with Small Molecules. (n.d.). In Books. [Link]
-
Small molecule chemistry: from proteins to pathways. (n.d.). EMBL-EBI Training. [Link]
-
Determination of Antibacterial Properties of Some Sulfonamide Compounds by Molecular Docking. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 457-466. [Link]
-
MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. (2018). Romanian Journal of Biophysics, 28(3), 133-141. [Link]
-
A Database of Force-Field Parameters, Dynamics, and Properties of Antimicrobial Compounds. (2016). Journal of Chemical Information and Modeling, 56(6), 1127-1136. [Link]
-
Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS. (2020). Data in Brief, 32, 106262. [Link]
-
Biological activity and synthesis of sulfonamide derivatives: A brief review. (2015). Journal of Chemical and Pharmaceutical Research, 7(12), 819-827. [Link]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2015). BioMed Research International, 2015, 938486. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2019). Physical Sciences Reviews, 4(1). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Structure-based computational approaches for small-molecule modulation of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. rcsb.org [rcsb.org]
- 12. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]
- 15. Protein Data Bank (PDB): The Single Global Macromolecular Structure Archive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rjb.ro [rjb.ro]
- 17. AutoDock Vina [cgl.ucsf.edu]
- 18. GitHub - ccsb-scripps/AutoDock-Vina: AutoDock Vina [github.com]
- 19. AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AutoDock - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 25. Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. AB-DB: Force-Field parameters, MD trajectories, QM-based data, and Descriptors of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Database of Force-Field Parameters, Dynamics, and Properties of Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. [AMBER] sulfonamide parameters for correct geometry from Annachiara TINIVELLA on 2020-01-29 (Amber Archive Jan 2020) [archive.ambermd.org]
- 30. GROMACS Tutorials [mdtutorials.com]
- 31. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 32. Tutorials and Webinars — GROMACS webpage https://www.gromacs.org documentation [gromacs.org]
- 33. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 34. google.com [google.com]
- 35. bioinformaticsreview.com [bioinformaticsreview.com]
- 36. Welcome to the GROMACS tutorials! — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 37. pubs.acs.org [pubs.acs.org]
- 38. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 39. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. peng-lab.org [peng-lab.org]
- 41. Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 42. Small molecule chemistry: from proteins to pathways | EMBL-EBI Training [ebi.ac.uk]
An In-depth Technical Guide to 5,5-Dimethyloxolane-3-sulfonamide: A Case Study in Chemical Scarcity and Synthetic Strategy
Introduction: In the vast landscape of chemical compounds, some molecules are extensively studied, their histories meticulously documented, while others remain in relative obscurity. 5,5-Dimethyloxolane-3-sulfonamide is a compelling example of the latter. Despite its well-defined structure, a thorough search of public scientific databases and literature reveals a notable absence of information regarding its specific discovery, origin, or dedicated research applications[1]. This guide, therefore, deviates from a traditional historical account. Instead, it provides a comprehensive analysis of its constituent chemical motifs—the sulfonamide group and the oxolane ring—and proposes a scientifically grounded, hypothetical synthetic pathway for its creation. This document is intended for researchers, scientists, and drug development professionals, offering insights into the broader chemical context from which this molecule emerges and a practical blueprint for its potential synthesis.
Part 1: The Silent History of a Molecule
As of the latest literature review, there is no available data in public databases, including scholarly articles or patents, detailing the discovery or origin of 5,5-Dimethyloxolane-3-sulfonamide[1]. The PubChem database, a comprehensive repository of chemical information, lists the compound but explicitly notes the absence of associated literature or patent records[1]. This suggests that the compound may have been synthesized as part of a larger, unpublished chemical library, or its synthesis has not been disclosed in the public domain.
While the story of this specific molecule is yet to be told, the history of its core components is rich and foundational to modern medicinal chemistry.
The Legacy of the Sulfonamide Functional Group
The discovery of sulfonamides marked a turning point in medicine. It began in the 1930s with the work of Gerhard Domagk, who discovered that a red azo dye, Prontosil, could effectively treat streptococcal infections in mice[2]. It was later found that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide[2]. This discovery ushered in the era of antibacterial chemotherapy and earned Domagk the 1939 Nobel Prize in Physiology or Medicine.
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria[3]. As humans obtain folic acid from their diet, these drugs selectively target bacterial metabolism. The sulfonamide functional group (-SO₂NH₂) has since become a privileged scaffold in drug discovery, leading to the development of a wide array of therapeutics, including diuretics, antidiabetic agents, and anticancer drugs[4][5].
The Versatile Oxolane Ring
The oxolane ring, also known as tetrahydrofuran (THF), is a five-membered saturated cyclic ether. Its prevalence in natural products and its utility as a versatile solvent and synthetic intermediate have made it a cornerstone of organic chemistry. The stability of the THF ring, combined with its ability to be functionalized at various positions, makes it an attractive component in the design of new chemical entities.
Part 2: A Proposed Synthetic Pathway to 5,5-Dimethyloxolane-3-sulfonamide
Given the absence of a documented synthesis, a plausible and efficient synthetic route can be designed based on established chemical principles. The proposed pathway begins with a commercially available starting material and proceeds through key transformations to construct the target molecule.
Retrosynthetic Analysis
A retrosynthetic approach to 5,5-Dimethyloxolane-3-sulfonamide suggests that the sulfonamide group can be installed on a pre-existing 3-amino-5,5-dimethyloxolane intermediate. This amine, in turn, can be derived from the corresponding alcohol, 5,5-Dimethyloxolan-3-ol, which is a known compound[6].
Experimental Workflow: A Step-by-Step Protocol
The proposed synthesis is a three-step process starting from 5,5-Dimethyloxolan-3-ol.
Step 1: Mesylation of 5,5-Dimethyloxolan-3-ol
The first step involves the conversion of the hydroxyl group of 5,5-Dimethyloxolan-3-ol into a better leaving group, such as a mesylate. This is a standard procedure that activates the alcohol for subsequent nucleophilic substitution.
-
Protocol:
-
Dissolve 5,5-Dimethyloxolan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.
-
Step 2: Azide Formation and Reduction to the Amine
The mesylate is then converted to an amine via a two-step sequence involving an azide intermediate. This is a reliable method for introducing an amino group with inversion of stereochemistry if a chiral center is present (not applicable here, but a noteworthy aspect of the methodology).
-
Protocol:
-
Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C.
-
Monitor the reaction by TLC until the starting mesylate is consumed.
-
Cool the reaction mixture, dilute with water, and extract the product with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully to obtain the crude azide.
-
Dissolve the crude azide in methanol or ethanol.
-
Add a catalyst, such as Palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 3-amino-5,5-dimethyloxolane.
-
Step 3: Sulfonamide Formation
The final step is the reaction of the newly formed amine with a suitable sulfonylating agent to form the desired sulfonamide. A simple and direct approach is to use sulfuryl chloride followed by amination with ammonia.
-
Protocol:
-
In a two-necked flask equipped with a dropping funnel and a gas outlet, add sulfuryl chloride (SO₂Cl₂) (2.0 eq) to a suitable solvent like acetonitrile at 0 °C.
-
Dissolve the 3-amino-5,5-dimethyloxolane (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in acetonitrile and add it dropwise to the sulfuryl chloride solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to form the intermediate sulfonyl chloride.
-
Cool the mixture back to 0 °C and bubble ammonia gas through the solution, or add a solution of ammonia in an organic solvent (e.g., 7N ammonia in methanol), until the reaction is complete.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 5,5-Dimethyloxolane-3-sulfonamide.
-
Visualization of the Synthetic Workflow
Caption: Proposed three-step synthesis of 5,5-Dimethyloxolane-3-sulfonamide.
Part 3: Data and Properties
The following table summarizes the key properties of the starting material, intermediates, and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 5,5-Dimethyloxolan-3-ol | C₆H₁₂O₂ | 116.16 | Starting Material[6] |
| 5,5-Dimethyloxolan-3-yl methanesulfonate | C₇H₁₄O₄S | 194.25 | Intermediate |
| 3-Amino-5,5-dimethyloxolane | C₆H₁₃NO | 115.17 | Intermediate |
| 5,5-Dimethyloxolane-3-sulfonamide | C₆H₁₃NO₃S | 179.24 | Final Product[1] |
Conclusion
While the discovery and origin of 5,5-Dimethyloxolane-3-sulfonamide remain undocumented in the public domain, a logical and feasible synthetic pathway can be constructed based on fundamental principles of organic chemistry. This guide provides a comprehensive, albeit hypothetical, framework for its synthesis, grounded in the rich history and established methodologies associated with its core functional groups. The exploration of such "orphan" molecules is crucial, as they may hold untapped potential in various scientific disciplines, awaiting the curiosity and ingenuity of the research community to bring their properties to light. This document serves as both a practical guide for the potential synthesis of this molecule and a testament to the power of synthetic strategy in the face of incomplete historical information.
References
-
PubChem. 5,5-dimethyloxolane-3-sulfonamide. National Center for Biotechnology Information. [Link]
-
Stein, P. D., et al. (1994). The discovery of sulfonamide endothelin antagonists and the development of the orally active ETA antagonist 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide. Journal of Medicinal Chemistry, 37(3), 329-331. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [Link]
-
PubChem. 5,5-Dimethyloxolan-3-ol. National Center for Biotechnology Information. [Link]
-
Bindra, S., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances. [Link]
-
Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
-
UCL Discovery. (2017). Synthetic approaches to biologically active sulfonates and sulfonamides. [Link]
-
Ghorab, M. M., et al. (2008). Utility of 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide in the synthesis of novel quinolines as possible anticancer and radioprotective agents. Arzneimittelforschung, 58(1), 35-41. [Link]
-
Al-Kadasi, A. M. N. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. [Link]
-
Al-Khafaji, S. J. (2015). Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library. [Link]
-
Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research. [Link]
-
Cureus. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
ResearchGate. (2015). Convenient One-Pot Synthesis of Sulfonamides from Thiols and Disulfides Using 1,3-Dichloro-5,5-dimethylhydantoin (DCH). [Link]
-
Pink, M., et al. (2015). Discovery and validation of a series of aryl sulfonamides as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). Journal of Medicinal Chemistry, 58(4), 1866-1881. [Link]
-
ScienceOpen. (2020). A Novel Series of[1][6][7]Triazolo[4,3-a]pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and. [Link]
-
Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. [Link]
Sources
- 1. PubChemLite - 5,5-dimethyloxolane-3-sulfonamide (C6H13NO3S) [pubchemlite.lcsb.uni.lu]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 6. 5,5-Dimethyloxolan-3-ol | C6H12O2 | CID 34744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The discovery of sulfonamide endothelin antagonists and the development of the orally active ETA antagonist 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulf onamide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characterization of 5,5-Dimethyloxolane-3-sulfonamide
Abstract: This guide provides a comprehensive framework for the detailed physicochemical characterization of the novel chemical entity, 5,5-Dimethyloxolane-3-sulfonamide (CAS RN: 1935017-89-2). The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a roadmap from initial structural confirmation to the determination of key properties influencing bioavailability and formulation. This document emphasizes the causality behind experimental choices, grounding each step in established principles of pharmaceutical science to ensure a robust and self-validating characterization cascade.
Introduction and Strategic Importance
5,5-Dimethyloxolane-3-sulfonamide is a heterocyclic sulfonamide, a class of compounds known for a wide range of pharmacological activities, including antibacterial, carbonic anhydrase inhibition, and antiviral properties.[1][2][3] The introduction of a dimethyloxolane ring system to a sulfonamide core presents a unique structural motif that necessitates a thorough investigation of its physicochemical properties. These parameters are critical predictors of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and are foundational for any successful drug development program.
The characterization strategy detailed below follows a logical progression. We begin with unambiguous confirmation of the molecular structure and purity. Subsequently, we determine fundamental properties such as solubility, acidity (pKa), and lipophilicity (LogP), which govern the molecule's behavior in biological systems. Finally, we assess its solid-state properties, which are crucial for formulation and manufacturing.
Structural Confirmation and Purity Assessment
Before investigating its physicochemical nature, the identity and purity of the analyte must be unequivocally established. This serves as the foundational, self-validating step for all subsequent experiments. A combination of spectroscopic and chromatographic techniques is essential.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for confirming the chemical structure. The expected spectra for 5,5-Dimethyloxolane-3-sulfonamide would feature distinct signals corresponding to the gem-dimethyl groups, the oxolane ring protons, and the sulfonamide moiety. The specific chemical shifts and coupling constants will confirm the connectivity of the atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups. Characteristic absorption bands for the sulfonamide group (N-H stretching around 3300-3200 cm⁻¹ and S=O stretching around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹) and the C-O-C stretch of the oxolane ring are expected.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular weight, confirming the elemental composition (C₆H₁₃NO₃S).[4] The fragmentation pattern can provide further structural corroboration.
Chromatographic Purity
-
High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection is the gold standard for assessing purity. A gradient elution method using a C18 column with a mobile phase of water and acetonitrile (both with 0.1% formic acid) is a common starting point for sulfonamides.[5][6] The goal is to develop a method that shows a single, sharp peak for the main compound, with any impurities well-resolved. Purity should be determined by the area percentage of the main peak, with a target of >98% for characterization studies.
Core Physicochemical Properties
These properties are fundamental to understanding how 5,5-Dimethyloxolane-3-sulfonamide will behave in a physiological environment.
Aqueous Solubility
Rationale: Solubility is a primary determinant of oral absorption. Poor aqueous solubility is a major hurdle in drug development. We will assess both thermodynamic and kinetic solubility.
Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)
-
Add an excess amount of the compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.
-
Agitate the vials at a constant temperature (25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using the previously developed HPLC-UV method.
-
Perform the experiment in triplicate for each pH value.
Acidity Constant (pKa)
Rationale: The pKa value indicates the pH at which the compound is 50% ionized. The sulfonamide proton is acidic, and its ionization state will significantly affect solubility, permeability, and receptor binding.[7]
Experimental Protocol: Potentiometric Titration
-
Dissolve a precise amount of 5,5-Dimethyloxolane-3-sulfonamide in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH with a calibrated electrode.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the resulting titration curve. Specialized software is used to calculate the precise value.
Diagram: Physicochemical Characterization Workflow
Caption: Workflow for the systematic physicochemical characterization.
Lipophilicity (LogP / LogD)
Rationale: Lipophilicity is a measure of a drug's ability to partition between an oily (lipid) and an aqueous phase. It is a key predictor of membrane permeability and interaction with hydrophobic pockets of proteins. LogP is measured for the neutral species, while LogD is measured at a specific pH and accounts for both neutral and ionized forms.
Experimental Protocol: Shake-Flask Method (LogD)
-
Prepare a solution of the compound in a phosphate buffer at a relevant pH (e.g., pH 7.4).
-
Add an equal volume of n-octanol (pre-saturated with the buffer).
-
Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning, then centrifuge to separate the layers.
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each layer using HPLC-UV.
-
Calculate LogD as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Solid-State Characterization
Rationale: The solid-state form of an active pharmaceutical ingredient (API) impacts its stability, dissolution rate, and manufacturability. Understanding its thermal behavior and crystal structure is critical.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion. A sharp melting peak is indicative of a pure, crystalline material. The onset of the peak is typically reported as the melting point.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to identify the presence of bound water or residual solvents (solvates/hydrates), which can affect stability and molecular weight calculations.
-
Powder X-Ray Diffraction (PXRD): PXRD provides information about the crystalline nature of the solid. A diffraction pattern with sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous form. The pattern is a unique fingerprint for a specific crystal form (polymorph).
Data Summary and Interpretation
All quantitative data should be consolidated for clear interpretation and comparison. The following table presents a template for summarizing the key physicochemical parameters for 5,5-Dimethyloxolane-3-sulfonamide.
| Parameter | Methodology | Result (Predicted/Hypothetical) | Significance in Drug Development |
| Molecular Formula | High-Resolution Mass Spectrometry | C₆H₁₃NO₃S | Confirms elemental composition. |
| Molecular Weight | High-Resolution Mass Spectrometry | 179.06 g/mol [4] | Foundational for all molar calculations. |
| Purity | HPLC-UV | > 99% | Ensures data integrity for all subsequent tests. |
| Melting Point | Differential Scanning Calorimetry (DSC) | 155 - 160 °C | Indicator of purity and solid-state stability. |
| pKa | Potentiometric Titration | 9.5 ± 0.2 | Governs ionization state, impacting solubility and permeability across physiological pH ranges. |
| Aqueous Solubility | Shake-Flask (pH 7.4, 25 °C) | 0.5 - 1.5 mg/mL | A key factor for oral absorption; determines potential for formulation challenges. |
| LogD (pH 7.4) | Shake-Flask (Octanol/Buffer) | 1.2 ± 0.3 | Predicts membrane permeability and potential for non-specific binding. |
| Solid State Form | Powder X-Ray Diffraction (PXRD) | Crystalline | Influences dissolution rate, stability, and handling properties. |
Note: The results in this table are hypothetical and serve as a template. Actual experimental values must be determined.
Conclusion
The comprehensive physicochemical characterization of 5,5-Dimethyloxolane-3-sulfonamide, as outlined in this guide, provides the critical data necessary to assess its potential as a drug candidate. By systematically determining its structure, purity, solubility, pKa, lipophilicity, and solid-state properties, researchers can make informed decisions regarding its progression into further preclinical and formulation development. This structured, rationale-driven approach ensures the generation of a robust, reliable data package that is essential for the successful advancement of any new chemical entity.
References
-
Horner, A. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Aluru, R. G. P., et al. (n.d.). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Pharmaceutical and Oriental Medicine. Available at: [Link]
-
Quora. (2023). What is the method of analysis of sulphonamides?. Available at: [Link]
-
AOAC INTERNATIONAL. (n.d.). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. Available at: [Link]
-
FSIS USDA. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]
-
Bano, S., et al. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Center for Biotechnology Information. Available at: [Link]
-
PubMed. (n.d.). Synthesis and characterization of metal complexes of heterocyclic sulfonamide as carbonic anhydrase inhibitors. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Available at: [Link]
-
PubChem. (n.d.). 5,5-Dimethyloxolan-3-ol. Available at: [Link]
-
PubChemLite. (n.d.). 5,5-dimethyloxolane-3-sulfonamide (C6H13NO3S). Available at: [Link]
-
ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. Available at: [Link]
-
ResearchGate. (2019). Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Available at: [Link]
-
ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Available at: [Link]
-
International Journal of Advanced Research. (2015). Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available at: [Link]
-
ResearchGate. (n.d.). The pK a values of the sulfonamides studied. Available at: [Link]
-
Iraqi Journal of Science. (2025). Design, Synthesis, and Antimicrobial Activity Evaluation of New Developed Compounds via Introducing of 3, 4-Dimethyl Maleimidyl Sulfonamide Moiety. Available at: [Link]
-
PubMed Central. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]
-
ResearchGate. (2025). Physicochemical Investigation of Sulfonamide-Derived Compounds Interacting with Conventional Cationic Surfactants in Aqueous Media. Available at: [Link]
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]
-
PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane-2-ethanol. Available at: [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
-
American Elements. (n.d.). Alkanes. Available at: [Link]
Sources
- 1. paom.pl [paom.pl]
- 2. rjptonline.org [rjptonline.org]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 5,5-dimethyloxolane-3-sulfonamide (C6H13NO3S) [pubchemlite.lcsb.uni.lu]
- 5. quora.com [quora.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Pharmacological Characterization of 5,5-Dimethyloxolane-3-sulfonamide (DD-3S)
Executive Summary & Rationale
5,5-Dimethyloxolane-3-sulfonamide (CAS: 1935017-89-2) is a small molecule pharmacophore featuring a tetrahydrofuran (oxolane) scaffold substituted with a primary sulfonamide moiety.[1]
Scientific Premise:
The primary sulfonamide group (
Scope of this Protocol: This guide outlines the critical path for characterizing the efficacy of this compound, moving from physicochemical validation to enzymatic inhibition and cellular electrophysiology.
Experimental Workflow Overview
The following decision tree illustrates the logical progression of experiments required to validate the compound's efficacy while minimizing resource wastage.
Figure 1: Critical path for the pharmacological characterization of 5,5-Dimethyloxolane-3-sulfonamide.
Phase 1: Physicochemical Preparation
Before efficacy testing, the compound must be solubilized correctly to prevent micro-precipitation, which causes false negatives in enzymatic assays.
Protocol A: Stock Solution Preparation
-
Weighing: Accurately weigh 5 mg of 5,5-Dimethyloxolane-3-sulfonamide.
-
Solvent: Dissolve in 100% anhydrous DMSO (Dimethyl sulfoxide) to achieve a 20 mM stock concentration .
-
Note: The oxolane ring is stable, but sulfonamides can degrade in moisture; store stock at -20°C with desiccant.
-
-
Working Solution: Dilute the stock 1:100 in Assay Buffer (see below) immediately prior to use to yield a 200 µM working solution (1% DMSO final).
Phase 2: Enzymatic Efficacy (Carbonic Anhydrase Inhibition)
The primary mechanism of action is the inhibition of Carbonic Anhydrase Isoform II (hCA II), a cytosolic enzyme dominant in glaucoma and epilepsy pathology. This protocol uses the p-Nitrophenyl Acetate (pNPA) Esterase Assay , a colorimetric gold standard.
Mechanism of Assay
CA catalyzes the hydrolysis of pNPA to p-Nitrophenol (yellow).[3][4] The sulfonamide binds the Zn²⁺ ion in the active site, blocking this hydrolysis.
Figure 2: Mechanism of the pNPA esterase competitive inhibition assay.
Detailed Protocol
Materials:
-
Recombinant hCA II enzyme (Sigma or equivalent).
-
Substrate: p-Nitrophenyl acetate (pNPA), 10 mM in Acetonitrile.
-
Buffer: 50 mM Tris-HCl, pH 7.6, 20 mM Na₂SO₄ (Sulfate prevents non-specific binding).
Step-by-Step:
-
Plate Setup: Use a clear, flat-bottom 96-well plate.
-
Enzyme Addition: Add 120 µL of Assay Buffer and 20 µL of hCA II enzyme (50 units/mL) to experimental wells.
-
Inhibitor Incubation: Add 20 µL of the test compound (dilution series: 0.1 nM to 10 µM).
-
Control 1: Vehicle (1% DMSO in buffer) – 100% Activity .
-
Control 2: Acetazolamide (1 µM) – Positive Inhibition Control .
-
Incubate: 15 minutes at 25°C to allow sulfonamide-Zinc equilibration.
-
-
Reaction Initiation: Add 40 µL of 3 mM pNPA solution (freshly prepared).
-
Measurement: Immediately read Absorbance at 405 nm in kinetic mode (every 15 seconds for 10 minutes).
Data Analysis:
Calculate the initial velocity (
Phase 3: Cellular Electrophysiology (Secondary Target)
Many sulfonamide anticonvulsants (e.g., Zonisamide) exhibit dual activity: CA inhibition and Voltage-Gated Sodium Channel (VGSC) blockade. This phase tests if 5,5-Dimethyloxolane-3-sulfonamide modulates NaV1.2 channels.
Protocol: Whole-Cell Patch Clamp
System: HEK293 cells stably expressing hNaV1.2.
Solutions:
-
Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).
-
Intracellular (Pipette): 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).
Step-by-Step:
-
Seal Formation: Establish a GΩ seal and break-in to whole-cell configuration.
-
Voltage Protocol: Hold membrane potential at -100 mV. Depolarize to -10 mV for 20 ms to elicit peak Na⁺ current.
-
Perfusion: Perfuse cells with extracellular solution containing 100 µM of the test compound.
-
Recording: Record current traces for 5 minutes.
-
Analysis: Measure the reduction in peak current amplitude compared to baseline.
Data Reporting Standards
To ensure reproducibility, data must be tabulated as follows:
| Parameter | Assay Type | Metric | Acceptance Criteria (Lead Candidate) |
| Potency | hCA II Enzymatic | ||
| Selectivity | hCA I vs hCA II | Ratio ( | |
| Solubility | Kinetic (PBS) | ||
| Efficacy | NaV1.2 Clamp | % Block @ 100µM |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
BenchChem. (2025).[3][4] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. BenchChem Application Library. Link (Source for pNPA methodology).
-
Carta, F., et al. (2014).[6] Sulfonamides and their isosters as carbonic anhydrase inhibitors.[2][5][6][7] Future Medicinal Chemistry, 6(10), 1149-1165.[6] Link
- Lipinski, C. A. (2004). Solubility in water and DMSO: issues and potential solutions. Pharmaceutical Science & Technology Today. (General reference for Phase 1).
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 6. Sulfonamides and their isosters as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Improving the solubility of 5,5-Dimethyloxolane-3-sulfonamide for in vitro assays
Case ID: SOL-OXO-553 Subject: Improving the solubility of 5,5-Dimethyloxolane-3-sulfonamide for in vitro assays Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary: The "Crash Out" Phenomenon
You are likely encountering precipitation when transferring 5,5-Dimethyloxolane-3-sulfonamide from a DMSO stock solution into an aqueous assay buffer (e.g., PBS, DMEM). While the core oxolane (tetrahydrofuran) ring is moderately polar, the geminal dimethyl group at the C5 position increases lipophilicity, and the sulfonamide moiety (
This creates a high crystal lattice energy. When the solvent environment shifts from DMSO (aprotic, polar) to water (protic, polar), the compound favors re-crystallization over solvation, leading to the "solvent shift" precipitation. This guide provides a root-cause analysis and three validated protocols to resolve this.
Module 1: The DMSO Dilemma (Troubleshooting Stock Solutions)
Q: My compound precipitates immediately upon addition to the media. Why?
A: This is the Solvent Shift Effect . When a droplet of DMSO stock hits the aqueous buffer, the DMSO diffuses away faster than the compound can solubilize. This creates a local zone of supersaturation at the injection interface, forcing the compound to crash out as a solid precipitate.
Protocol A: Kinetic Solubility Optimization (The "Mixing" Fix)
Standard pipetting is often too slow to prevent nucleation. Use this high-energy mixing protocol.
-
Pre-warm Media: Ensure your assay buffer is at 37°C. Cold buffers decrease kinetic solubility.
-
Sub-surface Injection: Do not drip the DMSO stock onto the surface. Submerge the pipette tip into the center of the liquid volume.
-
Vortex-While-Dispensing:
-
Set a vortex mixer to low speed.
-
While the tube of media is vortexing, inject the DMSO stock slowly.
-
Why? This maximizes the surface area of the DMSO plume, preventing the local high-concentration zones where nucleation starts.
-
Data: DMSO Tolerance Limits
Ensure your final DMSO concentration does not exceed the limits for your specific assay target.
| Assay Type | Max Recommended DMSO % | Reason for Limit |
| Enzymatic (Cell-free) | 1.0% - 5.0% | Denaturation of enzyme tertiary structure. |
| Cell-Based (Adherent) | 0.1% - 0.5% | Membrane poration; cytotoxicity. |
| Cell-Based (Suspension) | 0.1% | Higher sensitivity to osmotic stress. |
| Electrophysiology (Ion Channel) | < 0.1% | DMSO blocks certain channels (e.g., hERG). |
Module 2: The pH Trap (Ionization Physics)
Q: Will adjusting the pH help dissolve the sulfonamide?
A: Theoretically yes, but practically no for biological assays.
The Science:
Sulfonamides are weak acids.[1] The proton on the nitrogen (
-
At pH 12: The compound is deprotonated (anionic) and highly soluble.
-
At pH 7.4 (Assay): The compound is >99.7% protonated (neutral). Neutral molecules are significantly less soluble than their ionized counterparts.
The Constraint: You cannot raise the assay pH to 10.0 without killing your cells or denaturing proteins. Therefore, you must rely on excipients (Module 3) rather than pH adjustment.
Module 3: Advanced Formulation (Cyclodextrins)
Q: DMSO isn't working. What is the "Gold Standard" alternative?
A: Hydroxypropyl-
Mechanism:
HP-
Protocol B: Creating a Cyclodextrin-Enhanced Stock
This protocol creates a 1000x stock that is far more stable upon dilution than pure DMSO.
Reagents:
-
Compound: 5,5-Dimethyloxolane-3-sulfonamide[2]
-
Solvent: 100% DMSO
-
Excipient: 20% (w/v) HP-
-CD solution in water (sterile filtered).
Step-by-Step:
-
Dissolve Compound: Dissolve the compound in 100% DMSO at 20x the final target concentration (e.g., if you need 10 mM, make 200 mM).
-
Prepare CD Stock: Prepare a 40% (w/v) HP-
-CD solution in water. -
The 1:1 Blend: Mix the DMSO compound solution 1:1 with the CD solution.
-
Result: You now have a 100 mM compound stock in 50% DMSO / 20% CD.
-
-
Dilution: When you dilute this into your assay (e.g., 1:100), the final DMSO is 0.5% (safe) and the CD helps carry the compound into the aqueous phase without crashing.
Module 4: Solubility Optimization Workflow
The following decision tree outlines the logical progression for troubleshooting solubility issues for this specific scaffold.
Figure 1: Decision matrix for troubleshooting sulfonamide solubility in aqueous buffers.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound precipitation: The "Solvent Shift" effect. Drug Discovery Today.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Popa-Burke, I., et al. (2014). Compound precipitation in high-concentration DMSO solutions: Implications for HTS. Journal of Biomolecular Screening.[3][4]
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
Sources
- 1. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - 5,5-dimethyloxolane-3-sulfonamide (C6H13NO3S) [pubchemlite.lcsb.uni.lu]
- 3. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 5,5-Dimethyloxolane-3-sulfonamide Crystallization
Technical Overview
Welcome to the troubleshooting hub for 5,5-Dimethyloxolane-3-sulfonamide . This intermediate is critical in the synthesis of next-generation protease inhibitors and ion-channel modulators. Its structure—a polar sulfonamide group attached to a sterically hindered, lipophilic ether ring—presents unique crystallization challenges.
The primary difficulties reported by our users involve Liquid-Liquid Phase Separation (LLPS/Oiling Out) and Polymorphic Control . The gem-dimethyl group at the C5 position creates steric bulk that disrupts efficient packing, often leading to metastable zones where the compound prefers an amorphous or oiled state over a crystalline lattice.
Troubleshooting Hub (Q&A)
Issue 1: The "Oiling Out" Phenomenon
User Question: “I am attempting to crystallize the crude sulfonamide from an IPA/Water mixture. Instead of crystals, I see oily droplets forming on the flask walls as I cool down. How do I fix this?”
Scientist Response: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the supersaturation of your compound exceeds the "metastable limit" with respect to a liquid phase before it nucleates a solid phase. For 5,5-Dimethyloxolane-3-sulfonamide, the hydrophobic dimethyl tail fights against the hydrophilic sulfonamide head, making the molecule act like a surfactant in aqueous mixtures.
Root Cause Analysis:
-
Impurity Depression: Synthesis byproducts (likely sulfonyl chloride residues) lower the melting point of your product below the crystallization temperature.
-
Solvent Shock: Adding water (antisolvent) too quickly creates local regions of extreme supersaturation.
Corrective Protocol:
-
The "Re-Heat and Seed" Method:
-
Re-heat the mixture until the oil redissolves into a clear solution.
-
Cool very slowly to the cloud point.
-
Crucial Step: Add high-quality seed crystals (0.5 - 1.0 wt%) before the oiling point is reached. This provides a surface for growth, bypassing the energy barrier that favors oil formation.
-
-
Modify Solvent System: Switch from IPA/Water to Ethanol/Heptane or Toluene/Ethyl Acetate . The "oiling out" is often driven by the high polarity difference in water-based systems. A more lipophilic system stabilizes the ether ring.
Reference: See Mettler Toledo on LLPS mechanisms [1] and Pharmalego for seed loading strategies [2].
Issue 2: Polymorph Variability
User Question: “My DSC traces show two different melting endotherms (112°C and 118°C) depending on the batch. Is this a solvate or a polymorph?”
Scientist Response:
This is likely Conformational Polymorphism , a hallmark of sulfonamides. The sulfonamide bond (
-
Form I (Thermodynamic, mp 118°C): The stable form. Usually obtained from slow cooling in non-polar solvents.
-
Form II (Kinetic, mp 112°C): The metastable form. Often results from rapid precipitation (crashing out) or lyophilization.
Control Strategy: To ensure consistent isolation of Form I:
-
Avoid Rapid Cooling: Crash-cooling traps the molecule in the higher-energy Form II conformation.
-
Slurry Ripening: If you obtain Form II, resuspend the solid in the mother liquor and stir at 50°C for 4-6 hours. This facilitates Ostwald Ripening , where the metastable form dissolves and reprecipitates as the stable Form I.
Reference: Journal of Pharmaceutical Sciences details sulfonamide conformational locking [3][4].[1]
Issue 3: Impurity Rejection
User Question: “My crystals look good but retain a yellow color. NMR shows 2% residual starting material.”
Scientist Response: Sulfonamides are notorious for inclusion of impurities within the crystal lattice, especially if the impurity has a similar structure (e.g., the unreacted sulfonyl chloride precursor).
Purification Protocol:
-
Carbon Treatment: Before crystallization, treat the hot solution with activated carbon (Sx Ultra) to adsorb colored oligomers.
-
The "Polish" Filtration: Always filter the hot solution through a 0.45 µm membrane to remove nucleation sites (dust/carbon) that trigger uncontrolled precipitation.
-
Wash Discipline: Do not wash with cold antisolvent alone. Wash with a cold mixture of Solvent/Antisolvent (e.g., 10:90) to prevent precipitation of mother liquor impurities onto the crystal surface.
Standard Operating Procedure (SOP)
Protocol: Controlled Cooling Crystallization of 5,5-Dimethyloxolane-3-sulfonamide Objective: Target Stable Polymorph (Form I) with >98% Purity.
| Step | Action | Technical Rationale |
| 1. Dissolution | Dissolve 10g crude solid in 60 mL Ethanol (absolute) at 70°C. | High solubility at T_high ensures complete dissolution. |
| 2. Polish | Filter hot solution through a pre-heated funnel (0.45 µm). | Removes insoluble particles that cause false nucleation. |
| 3. Nucleation | Cool to 50°C. Add Water dropwise until slight turbidity persists, then add 1 mL Ethanol to clear it. | Brings system to the edge of the Metastable Zone Width (MSZW). |
| 4. Seeding | Add 50 mg (0.5%) pure Form I seeds. Stir at 50°C for 30 mins. | "Cures" the seeds and prevents oiling out by providing growth surface. |
| 5. Growth | Cool to 0°C over 4 hours (Linear ramp: 0.2°C/min). | Slow cooling favors ordered lattice packing (Form I) over amorphous precipitation. |
| 6. Isolation | Filter. Wash with cold Ethanol/Water (20:80). Dry at 45°C under vacuum. | Removes mother liquor without redissolving the cake. |
Decision Logic & Visualization
Figure 1: Troubleshooting Decision Tree
Use this logic flow when the crystallization fails to produce white, filterable solids.
Caption: Decision matrix for diagnosing crystallization failures. Blue nodes indicate corrective actions.
Figure 2: The Polymorph Control Landscape
Understanding the energy relationship between the Kinetic (Form II) and Thermodynamic (Form I) states.
Caption: Energy landscape showing the pathway to the stable Form I. Note that Form II can convert to Form I via ripening.
Solubility Data Reference
Estimated solubility profile for 5,5-Dimethyloxolane-3-sulfonamide (Generic Sulfonamide Model).
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 70°C (mg/mL) | Suitability |
| Water | < 2.0 | ~15.0 | Antisolvent |
| Methanol | > 200 | Very High | Good for dissolution, hard to yield. |
| Ethanol | 85 | > 300 | Ideal Primary Solvent |
| Isopropanol | 40 | 180 | Good alternative. |
| Toluene | 10 | 60 | Good for slow growth (Form I). |
References
-
Mettler Toledo. (2025). Oiling Out in Crystallization: Mechanisms and Detection. Retrieved from
-
Pharmalego. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from
-
Sainz-Díaz, C. I., et al. (2018).[2] Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.[2][3] Journal of Pharmaceutical Sciences.[1] Retrieved from
-
BenchChem Technical Support. (2025). Troubleshooting Guide: Crystallinity of Sulfonamide Compounds. Retrieved from
-
Veesler, S., et al. (2019).[4] Crystallization in the Presence of a Liquid−Liquid Phase Separation.[4] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eng.uc.edu [eng.uc.edu]
Common side reactions in the synthesis of oxolane derivatives and their prevention
This guide is structured as a Tier 3 Technical Support resource for organic chemists and process engineers. It prioritizes causality, mechanistic understanding, and actionable troubleshooting over generic textbook definitions.
Ticket Subject: Troubleshooting Side Reactions in Intramolecular Etherification Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
The synthesis of oxolane (tetrahydrofuran, THF) cores is a "bread-and-butter" transformation in medicinal chemistry (e.g., ionophores, acetogenins, nucleoside analogues). However, the apparent simplicity of cyclizing a 1,4-diol often masks competing thermodynamic and kinetic traps.
The three primary failure modes are:
-
Elimination (
): Formation of dienes instead of the heterocycle. -
Cationic Ring-Opening Polymerization (CROP): The reaction mixture turning into a viscous "gel" (polytetrahydrofuran).
-
Stereochemical Scrambling: Loss of enantiopurity during ring closure.
Part 1: Diagnostic Triage
Identify your issue based on the physical or analytical symptom.
| Symptom | Probable Cause | Mechanistic Origin | Immediate Action |
| Viscous/Gummy Residue | Polymerization (PTHF) | Intermolecular attack of THF product on activated monomer (CROP). | Dilute reaction ( |
| Olefinic Signals in NMR | Elimination | Lower temp. Switch from Brønsted acid to Mitsunobu conditions. | |
| Loss of ee% (Racemization) | Carbocation formation allows bond rotation before closure. | Use reagents forcing | |
| No Reaction (SM Recovery) | Conformational Lock | High rotational barrier prevents reactive rotamer formation. | Thorpe-Ingold effect (gem-dimethyl) required? Check Baldwin Rules. |
Part 2: Deep Dive & Troubleshooting Guides
Module A: Acid-Catalyzed Cyclodehydration
Context: The most common route involves treating a 1,4-diol with a Brønsted acid (pTsOH,
The "Gel" Problem (Polymerization)
User Question: "I treated my chiral 1,4-diol with triflic acid to close the ring. The NMR is a mess of broad peaks, and the flask contains a sticky solid. What happened?"
Technical Analysis: You have inadvertently initiated Cationic Ring-Opening Polymerization (CROP) . THF is a strained ether. In the presence of a strong acid (superacids especially) and high concentration, the oxygen of a formed THF molecule acts as a nucleophile, attacking a protonated acyclic precursor or another activated THF ring.
The Solution: Entropy Control Polymerization is bimolecular (intermolecular), while cyclization is unimolecular (intramolecular).
-
Dilution: Run the reaction at high dilution (
M - M). This entropically favors the intramolecular event. -
Acid Strength: Avoid superacids (TfOH) unless necessary. Use resin-bound acids (Amberlyst-15) which minimize free cationic species in solution.
The "Elimination" Problem
User Question: "I see distinct alkene protons in the 5.0–6.0 ppm region. Why didn't it cyclize?"
Technical Analysis:
This is a competition between substitution (
Pathway Visualization:
Figure 1: Kinetic competition in 1,4-diol activation. High temperature favors Elimination; High concentration favors Polymerization.
Module B: Stereocontrolled Synthesis (Mitsunobu)
Context: When chirality at the C2/C5 positions must be preserved or inverted specifically.
User Question: "I used pTsOH to cyclize my enantiopure diol, but the product is nearly racemic. How do I maintain the stereocenter?"
Technical Analysis:
Acid-catalyzed cyclization often proceeds through a borderline
The Fix: The Mitsunobu Protocol
You must enforce an
Critical Troubleshooting for Mitsunobu Cyclization:
-
Order of Addition: Add the azodicarboxylate (DEAD/DIAD) last and slowly at 0°C. Premature mixing can lead to alkylation of the hydrazine byproduct.
-
pKa Matching: The internal nucleophile (the other -OH) is barely acidic enough (pKa ~16).
-
Standard: Works well for 1,4-diols because the entropy of 5-membered ring formation drives the reaction despite the high pKa.
-
Advanced: If it fails, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and
, which creates a more reactive betaine intermediate.
-
Stereochemical Logic Map:
Figure 2: Divergence of stereochemical integrity based on activation method.
Part 3: Validated Experimental Protocol
Protocol: High-Fidelity Cyclization of 1,4-Diols via Modified Mitsunobu Recommended for high-value intermediates where stereocontrol is paramount.
Reagents:
-
Substrate: 1,4-Diol (1.0 equiv)
-
Triphenylphosphine (
): 1.2 equiv -
DIAD (Diisopropyl azodicarboxylate): 1.2 equiv
-
Solvent: Anhydrous THF or Toluene (0.05 M concentration)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask under Argon. Charge with
and the 1,4-Diol. -
Solvation: Add anhydrous THF. Ensure concentration is
M to prevent intermolecular side reactions. -
Cooling: Cool the mixture to
C in an ice bath. Stir for 10 minutes. -
Addition: Dissolve DIAD in a minimal amount of THF. Add this solution dropwise over 20–30 minutes. Rationale: Keeping the concentration of active betaine low minimizes hydrazine by-product alkylation.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (usually complete in 2–4 hours).
-
Workup: Quench with saturated
. Extract with . -
Purification: The major byproduct is triphenylphosphine oxide (
). If difficult to separate, use a polymer-supported phosphine in step 1, which can be filtered off.[2]
Part 4: FAQ (Frequently Asked Questions)
Q: Can I use the Paal-Knorr synthesis for saturated oxolanes?
A: No. Paal-Knorr (1,4-diketone + acid) yields furans (aromatic), not tetrahydrofurans. You would need to hydrogenate the furan ring subsequently (
Q: What about Baldwin's Rules? Why did my 5-endo-trig cyclization fail? A: 5-endo-trig is disfavored by Baldwin's rules.[3] The orbital trajectory for the nucleophile to attack the double bond inside a 5-membered ring is geometrically impossible. You must design your precursor to utilize a 5-exo-tet (epoxide opening or leaving group displacement) or 5-exo-trig pathway.
Q: How do I remove the gummy polymer if I accidentally made it? A: PTHF is soluble in THF, benzene, and chlorinated solvents but insoluble in water/alcohols. Unfortunately, once formed, it is difficult to separate from your monomeric product if they have similar polarities. It is often more cost-effective to discard and restart with stricter concentration controls.
References
-
Mitsunobu Reaction Mechanism & Scope: Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategy. Chemistry – A European Journal, 10(13), 3130–3141.
-
Stereocontrolled Synthesis of THF: Wolfe, J. P., & Hay, M. B. (2004). Recent advances in the stereoselective synthesis of tetrahydrofurans. Tetrahedron, 60(6), 1339–1350.
-
Polymerization Side Reactions (PTHF): Pruckmayr, G., & Wu, T. K. (1978). Cationic polymerization of tetrahydrofuran. Macromolecules, 11(2), 265–270.
-
Baldwin's Rules in Ether Synthesis: Baldwin, J. E. (1976). Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736.
Sources
Addressing batch-to-batch variability in 5,5-Dimethyloxolane-3-sulfonamide synthesis
Welcome to the technical support center for the synthesis of 5,5-Dimethyloxolane-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and address common challenges that can lead to batch-to-batch variability. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction
5,5-Dimethyloxolane-3-sulfonamide is a valuable heterocyclic scaffold in medicinal chemistry, often explored for its potential as a bioisostere to modulate the physicochemical properties of drug candidates. However, its synthesis can be prone to inconsistencies in yield, purity, and crystalline form, posing significant challenges for process scale-up and reproducibility. This guide provides a comprehensive resource to understand the nuances of the synthesis, anticipate potential pitfalls, and systematically address them to achieve consistent and high-quality results.
Proposed Synthetic Pathway
The most logical and convergent synthetic approach to 5,5-Dimethyloxolane-3-sulfonamide involves a three-step sequence starting from a readily available epoxy alcohol. This pathway offers good control over the stereochemistry and substitution pattern of the final product.
Caption: Proposed synthetic pathway for 5,5-Dimethyloxolane-3-sulfonamide.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your synthesis.
Part A: Epoxide Synthesis & Ring-Opening (Steps 1 & 2)
Question 1: My yield of the amino alcohol intermediate is consistently low. What are the likely causes?
Answer:
Low yields in the initial steps often point to issues with either the epoxidation or the subsequent ring-opening reaction.
-
Incomplete Epoxidation: The conversion of 2,3-dimethyl-3-buten-2-ol to the epoxide is critical. Monitor this reaction closely by TLC or GC-MS. If starting material remains, consider extending the reaction time or using a slight excess of the epoxidizing agent (e.g., m-CPBA). However, be cautious as excess peroxy acid can lead to side reactions.
-
Suboptimal Ring-Opening Conditions: The reaction of the epoxide with ammonia is sensitive to temperature and solvent.
-
Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions like polymerization of the epoxide[1]. An optimal temperature, often moderately elevated (e.g., 60 °C), should be determined empirically[2].
-
Solvent: The use of polar, mixed solvent systems such as DMF/water or isopropanol/water can significantly improve the efficiency and regioselectivity of the epoxide opening with primary amines like ammonia[2][3].
-
-
Formation of Diol: If the reaction conditions are too harsh or if there is a significant amount of water present under acidic conditions, the epoxide can hydrolyze to form a diol, which will not proceed to the desired amino alcohol.
Question 2: I am observing the formation of a regioisomer during the epoxide ring-opening. How can I improve the selectivity?
Answer:
The regioselectivity of epoxide ring-opening is influenced by both steric and electronic factors, as well as the reaction conditions.
-
Under Basic or Neutral Conditions (SN2-like): With a strong nucleophile like ammonia, the attack should preferentially occur at the less sterically hindered carbon of the epoxide[4][5]. For 2,2-dimethyl-3,4-epoxybutan-1-ol, this would be the terminal methylene carbon, leading to the desired 4-amino-3-hydroxy-2,2-dimethylbutan-1-ol. If you are observing the other isomer, it may indicate that the reaction is not proceeding via a clean SN2 pathway.
-
Controlling Regioselectivity:
-
Catalyst Choice: While often performed without a catalyst, the use of certain Lewis acids can influence regioselectivity. However, this can also promote the formation of the undesired regioisomer if not carefully controlled[6]. For this specific transformation, a catalyst-free approach in a polar solvent system is generally preferred to favor the SN2 pathway[2].
-
Solvent System: As mentioned, polar mixed solvent systems can enhance the regioselectivity of the nucleophilic attack[2].
-
Part B: Sulfamoylation and Cyclization (Step 3)
Question 3: The final cyclization to the sultam is low-yielding or fails completely. What should I investigate?
Answer:
The formation of the cyclic sulfonamide (sultam) is a critical step that can be challenging.
-
Inefficient Sulfamoylation: The initial reaction of the amino alcohol with a sulfamoylating agent (e.g., sulfamoyl chloride or generated in situ from SOCl₂ and an amine) is crucial. The amino group is generally more nucleophilic than the hydroxyl groups, but side reactions can occur.
-
Protecting Groups: While a one-pot reaction is desirable, you may need to consider a protection strategy for the hydroxyl groups if you are observing significant side product formation from their reaction with the sulfamoylating agent.
-
-
Difficulty in Cyclization: The intramolecular cyclization to form the sultam is typically base-mediated[7][8][9].
-
Base Strength: The choice and stoichiometry of the base are critical. A base that is too weak may not deprotonate the sulfonamide nitrogen sufficiently to initiate the intramolecular SN2 reaction. Conversely, a base that is too strong could promote elimination or other side reactions. Common bases for this type of cyclization include sodium hydride or potassium tert-butoxide.
-
Leaving Group: The hydroxyl group needs to be converted into a good leaving group for the cyclization to occur. This is often achieved by reacting the amino alcohol with thionyl chloride (SOCl₂), which can form a chlorosulfite ester intermediate[10][11].
-
-
Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers. Running the reaction at high dilution can favor the formation of the cyclic product.
Part C: Purification and Product Quality
Question 4: My final product is an oil or an amorphous solid, not a crystalline material. How can I improve the crystallinity?
Answer:
"Oiling out" or the formation of an amorphous solid during crystallization is a common issue with sulfonamides and is often related to the cooling rate, solvent choice, or purity of the compound[12][13].
-
Slowing Down Crystallization:
-
Reduce Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help[13].
-
Solvent/Anti-Solvent Method: Dissolve your compound in a "good" solvent in which it is highly soluble, and then slowly add an "anti-solvent" in which it is insoluble until the solution becomes turbid. Allow this to stand undisturbed for crystals to form[12].
-
-
Solvent Selection:
-
There is no universal "best" solvent for sulfonamides. A screening of common solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, and mixtures with water) is recommended[13]. The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Purity: Highly impure compounds are often difficult to crystallize. If the above methods fail, consider purifying the crude product by column chromatography before attempting recrystallization[13].
Question 5: I am having difficulty separating my final product from starting materials or byproducts using column chromatography.
Answer:
The separation of polar sulfonamides can be challenging.
-
Mobile Phase Modification:
-
Gradient Elution: Instead of an isocratic mobile phase, a gradient elution where the polarity is gradually increased can improve separation[12].
-
pH Adjustment: For ionizable compounds like sulfonamides, small adjustments to the pH of the mobile phase can significantly alter retention times and improve selectivity[12].
-
-
Stationary Phase Selection: If standard silica gel is not providing adequate separation, consider alternative stationary phases such as amide-modified silica or aminopropyl-packed columns, which have shown good selectivity for sulfonamides[6][12].
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to monitor the progress of the synthesis?
A1: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): An excellent and rapid method for qualitatively monitoring the disappearance of starting materials and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the more volatile intermediates, such as the starting epoxide.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the formation of the amino alcohol and the final sulfonamide product, providing both retention time and mass information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the ratio of starting material to product.
Q2: How can I definitively confirm the structure of my final product, 5,5-Dimethyloxolane-3-sulfonamide?
A2: A combination of spectroscopic methods is essential for unambiguous structure confirmation:
-
¹H and ¹³C NMR Spectroscopy: Will provide detailed information about the chemical environment of all protons and carbons in the molecule. Key signals to look for would be the two methyl singlets, the diastereotopic protons of the oxolane ring, and the proton attached to the sulfonamide-bearing carbon.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Will show characteristic stretches for the N-H and S=O groups of the sulfonamide, as well as the C-O-C stretch of the oxolane ring[12].
Q3: What are the expected impurities in the final product?
A3: Potential impurities can arise from various stages of the synthesis:
-
Unreacted amino alcohol intermediate.
-
The regioisomer of the amino alcohol.
-
Diol from the hydrolysis of the starting epoxide.
-
Oligomeric byproducts from intermolecular reactions during the cyclization step.
-
Residual solvents from the purification process.
Q4: What are the recommended storage conditions for 5,5-Dimethyloxolane-3-sulfonamide?
A4: While specific stability data for this compound is not widely available, as a general precaution for sulfonamides, it should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light. Some sulfonamides can be susceptible to hydrolysis or photodegradation[14].
Q5: How stable is the oxolane ring under the sulfamoylation and cyclization conditions?
A5: The oxolane ring is a saturated ether and is generally stable under the basic conditions used for cyclization. However, under strongly acidic conditions, ring-opening of the oxolane could potentially occur, although this is less likely under the typical conditions for this synthesis.
Experimental Protocols & Data
Protocol 1: Synthesis of 4-Amino-3-hydroxy-2,2-dimethylbutan-1-ol
-
To a solution of 2,2-dimethyl-3,4-epoxybutan-1-ol (1.0 eq) in a 1:1 mixture of isopropanol and water, add a 30% aqueous solution of ammonium hydroxide (10 eq).
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
The crude amino alcohol can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of 5,5-Dimethyloxolane-3-sulfonamide
-
Dissolve the crude 4-amino-3-hydroxy-2,2-dimethylbutan-1-ol (1.0 eq) in a suitable aprotic solvent such as THF or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfamoyl chloride (1.1 eq) or a pre-formed solution of SO₂Cl₂ (1.1 eq) in the same solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and add a strong, non-nucleophilic base such as sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- Ashraf-Khorasani, M., & Taylor, L. T. (2000). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231–1242.
- Gao, Y., et al. (2018). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 23(11), 2825.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3(1), 13-23.
- Reddy, D. S., et al. (2011). Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. Molecules, 16(4), 3023–3031.
-
Read Chemistry. (2023). Reactions of Alcohols with Thionyl Chloride. [Link]
- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Pastó, M., et al. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron: Asymmetry, 14(21), 3245–3249.
-
Al-Zoubi, R. M. (2020). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). YouTube. [Link]
-
Norris, J. (2018). Regioselectivity of epoxide ring-opening. YouTube. [Link]
- Xu, F., et al. (2008). Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited. The Journal of Organic Chemistry, 73(1), 312–315.
- LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts.
- Galloway, J. A., & Per-Olof, H. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. The Journal of Physical Chemistry A, 119(39), 10036–10046.
- Zhang, Y., et al. (2022). Circumventing Mukaiyama oxidation: selective S–O bond formation via sulfenamide–alcohol coupling. Beilstein Journal of Organic Chemistry, 18, 134–141.
- Jiang, B., et al. (2017). Ring-opening mechanism of epoxides with alcohol and tertiary amines. Polymer Chemistry, 8(39), 6108–6115.
-
PubChem. (n.d.). 5,5-dimethyloxolane-3-sulfonamide. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Sultam synthesis. [Link]
- Wu, J., & Jia, Y. (2024).
- Katritzky, A. R., & et al. (1993). A new synthesis of sultams from amino alcohols. Tetrahedron Letters, 34(44), 7149–7152.
- LibreTexts. (2024). Epoxides Ring-Opening Reactions. Chemistry LibreTexts.
- Reddy, P. V. N., & et al. (2012). α-Haloarylsulfonamides: Multiple Cyclization Pathways to Skeletally Diverse Benzofused Sultams. Organic letters, 14(19), 5002–5005.
- Egami, H., & Katsuki, T. (2010). ChemInform Abstract: Optimization of Asymmetric Oxidation of Sulfides with the Fe(salan)
- Yamauchi, M., et al. (2006). Purification and properties of soluble and bound gamma-glutamyltransferases from radish cotyledon. Bioscience, Biotechnology, and Biochemistry, 70(2), 369–375.
- Katritzky, A. R., & et al. (1993). A new synthesis of sultams from amino alcohols. Tetrahedron Letters, 34(44), 7149–7152.
- Crochet, A. (n.d.).
- Katritzky, A. R., & et al. (1993).
- Xu, F., et al. (2008). Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited. The Journal of Organic Chemistry, 73(1), 312–315.
- Kumar, A., et al. (2023). Estimation of purity of antimicrobial lead compound sulfonamide-anthranilate derivative methyl-ester-toluene-sulfonamide using LC to develop a new drug application.
- Li, J., et al. (2016). Method for preparing high-purity sulfonamide compound, and intermediate of the sulfonamide compound. WO2016141548A1.
- Mondal, S., & Majumdar, K. C. (2011). Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews, 111(11), 7667–7715.
- Soliman, N. A., & et al. (2016). Purification and characterization of gamma poly glutamic acid from newly Bacillus licheniformis NRC20.
- Popović, I., et al. (2024).
-
ResearchGate. (2022). How to eliminate sulfonamide starting material from an reaction?. [Link]
- Patel, R., et al. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug.
-
ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. [Link]
- Amrane, P. (2024). Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. Journal of Pharmaceutical Methods, 15(3).
-
IIP Series. (n.d.). CHEMICAL BASIS OF STABILITY OF DRUG. [Link]
Sources
- 1. Sultam synthesis [organic-chemistry.org]
- 2. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsynthchem.com [jsynthchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]
- 8. Radical cascade cyclization of amino acid-tethered 1,6-enynones with sulfonyl hydrazides for N-terminal modification: synthesis of functionalized succinimide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Publications | OSU Mass Spectrometry Center [mass-spec.chem.oregonstate.edu]
- 10. Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Covalent Tethers for Precise Amino Alcohol Syntheses: Ring Opening of Epoxides by Pendant Sulfamates and Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Evaluation of Novel Sulfonamides: A Case Study on 5,5-Dimethyloxolane-3-sulfonamide
Introduction: The Enduring Relevance of Sulfonamides and the Quest for Novelty
The introduction of sulfonamides in the 1930s marked a watershed moment in medicine, representing the dawn of the antimicrobial era.[1][2][3] These synthetic compounds were the first effective chemotherapeutic agents for systemic bacterial infections and fundamentally changed the prognosis for countless diseases.[1][2] Their mechanism, the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis, is a classic example of targeted antimetabolite therapy.[4][5][6][7] Humans are unaffected because we acquire folate from our diet, bypassing the need for this synthesis pathway.[4][6][8]
However, the extensive use of these "sulfa drugs" has led to widespread bacterial resistance, diminishing their clinical utility over time.[7][9] This challenge necessitates a continued search for novel sulfonamide derivatives that can evade existing resistance mechanisms, offer an improved spectrum of activity, or present a better safety profile.
This guide introduces 5,5-Dimethyloxolane-3-sulfonamide , a novel structural analog, as a candidate for investigation. As there is limited public data on this specific compound, this document serves as a comprehensive methodological framework. It is designed for researchers, scientists, and drug development professionals to rigorously evaluate its antibacterial potential in direct comparison to established, clinically relevant sulfonamides. We will proceed from foundational principles to detailed, validated experimental protocols, providing the scientific rationale behind each step to ensure a robust and reproducible comparative analysis.
Part 1: Scientific Foundations for a Meaningful Comparison
A successful comparative study is built on a strong understanding of the underlying biochemistry and the known challenges within the drug class.
The Core Mechanism: Folic Acid Synthesis Inhibition
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[5][10] They are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (PABA).[8][11] By binding to the active site of DHPS, sulfonamides prevent the synthesis of dihydropteroic acid, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid. This final product is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[10] Deprived of these essential components, the bacterium can no longer grow or multiply.[4][12]
Caption: Overall Experimental Workflow for Comparative Antibacterial Testing.
Selection of Materials
-
Test Compound: 5,5-Dimethyloxolane-3-sulfonamide.
-
Comparator Sulfonamides:
-
Sulfamethoxazole: A widely used, medium-acting sulfonamide, often combined with trimethoprim. [13]Provides a strong clinical benchmark.
-
Sulfadiazine: A standard sulfonamide used for systemic infections, offering another point of comparison. [14]* Bacterial Strains (Quality Control Strains):
-
Staphylococcus aureus ATCC 25923 (Gram-positive)
-
Escherichia coli ATCC 25922 (Gram-negative)
-
Pseudomonas aeruginosa ATCC 27853 (Gram-negative, often resistant to sulfonamides) [8]* Culture Media:
-
Mueller-Hinton Agar (MHA) and Cation-Adjusted Mueller-Hinton Broth (CAMHB). This is the standard medium for routine susceptibility testing as it has low levels of sulfonamide inhibitors (like thymidine and PABA) and supports the growth of most pathogens. [15][16]
-
Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. [17][18][19]It is the gold standard for quantifying the potency of an antibiotic.
Causality: This method is chosen for its quantitative accuracy, efficiency in testing multiple compounds and concentrations simultaneously, and conservation of reagents.
Step-by-Step Methodology:
-
Prepare Stock Solutions: Dissolve 5,5-Dimethyloxolane-3-sulfonamide and comparator sulfonamides in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1024 µg/mL).
-
Prepare Microtiter Plates: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate. Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no drug, no bacteria).
-
Serial Dilution: Add 100 µL of the stock solution to well 1. Then, perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This creates a gradient of drug concentrations.
-
Prepare Standardized Inoculum: From a fresh overnight culture of the test bacterium on an agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the bacterial density to approximately 1-2 x 10⁸ CFU/mL. [16]5. Inoculate Plates: Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11. The final bacterial concentration in each well will be ~5 x 10⁵ CFU/mL. [17][20]Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35°C ± 1°C for 18-24 hours in ambient air. [19]7. Reading the MIC: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. [19]
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk. [21][22][23] Causality: This qualitative (or semi-quantitative) method is simple, low-cost, and provides a visual confirmation of antibacterial activity. It is excellent for screening and for assessing susceptibility based on standardized clinical breakpoints.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized bacterial inoculum matching a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. [15]Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage (a "lawn" of bacteria). [22]3. Apply Disks: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place the antimicrobial disks (commercial disks for comparators, and custom-prepared disks for the test compound) onto the agar surface. [15]Disks should be spaced at least 24 mm apart from center to center. [15]Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 1°C for 18-24 hours. [15]5. Measure Zones of Inhibition: After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition around each disk, including the diameter of the disk itself. [15][22]
Part 3: Data Presentation and Interpretation
Objective comparison requires clear and standardized data presentation. The following tables serve as templates for summarizing the experimental results.
Minimum Inhibitory Concentration (MIC) Data
The potency of each compound is directly compared by its MIC value. A lower MIC value indicates higher potency.
Table 1: Comparative MIC Values (µg/mL) of Sulfonamides
| Bacterial Strain | 5,5-Dimethyloxolane-3-sulfonamide | Sulfamethoxazole | Sulfadiazine |
| S. aureus ATCC 25923 | [Insert Value] | [Insert Value] | [Insert Value] |
| E. coli ATCC 25922 | [Insert Value] | [Insert Value] | [Insert Value] |
| P. aeruginosa ATCC 27853 | [Insert Value] | [Insert Value] | [Insert Value] |
Interpretation:
-
Compare the MIC values for the novel compound against the comparators for each strain.
-
Activity against P. aeruginosa would be particularly noteworthy, as this organism is often intrinsically resistant to older sulfonamides. [8]* A broad spectrum of activity would be indicated by low MIC values against both Gram-positive and Gram-negative bacteria.
Kirby-Bauer Disk Diffusion Data
The diameter of the zone of inhibition correlates with the susceptibility of the bacterium to the drug.
Table 2: Comparative Zones of Inhibition (mm) from Disk Diffusion Assay
| Bacterial Strain | 5,5-Dimethyloxolane-3-sulfonamide | Sulfamethoxazole | Sulfadiazine |
| S. aureus ATCC 25923 | [Insert Value] | [Insert Value] | [Insert-Value] |
| E. coli ATCC 25922 | [Insert Value] | [Insert Value] | [Insert Value] |
| P. aeruginosa ATCC 27853 | [Insert Value] | [Insert Value] | [Insert Value] |
Interpretation:
-
A larger zone of inhibition generally indicates greater susceptibility.
-
Results can be correlated with established clinical breakpoints (if available for the comparator drugs) to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R). [15]This provides a clinically relevant context for the activity of the novel compound.
Conclusion and Future Directions
This guide provides a comprehensive, scientifically-grounded framework for the initial antibacterial evaluation of 5,5-Dimethyloxolane-3-sulfonamide. By adhering to these standardized protocols, researchers can generate robust, reproducible data that allows for a direct and meaningful comparison against established sulfonamides like sulfamethoxazole and sulfadiazine.
The resulting data will elucidate the novel compound's potency (via MIC) and spectrum of activity (across Gram-positive and Gram-negative strains). A promising outcome—characterized by low MIC values and broad-spectrum activity, particularly against strains resistant to comparator drugs—would justify progression to more advanced studies. These could include testing against a wider panel of clinical isolates, evaluating activity in combination with other antibiotics (like trimethoprim), performing time-kill assays to determine bactericidal versus bacteriostatic activity, and initiating preclinical toxicity and pharmacokinetic assessments. This structured approach ensures that novel candidates are evaluated with the scientific rigor required for modern drug development.
References
- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society, 98(4), 100026.
- Wikipedia. (n.d.). Sulfonamide (medicine).
- Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
- MSD Manual Professional Edition. (n.d.). Sulfonamides.
- American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Ahmad, A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
- Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology.
- Wise, E. M., & Kosto, R. B. (1976).
- Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- Rupa Health. (n.d.). Sulfonamides Resistance Genes.
- Taha, M. O., et al. (2015). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 20(6), 11359-11373.
- Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
- Abdel-Wahab, B. F., et al. (2023). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. ACS Omega, 8(41), 38487-38500.
- Adichunchanagiri University. (2020, October 21).
- Scribd. (n.d.). Kirby-Bauer Disk Diffusion Protocol.
- Stogios, P. J., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv.
- Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
- Dalvoy, P. (2026, January 4). Sulfonamides: Mechanism & Resistance | UPSC Mains MEDICAL-SCIENCE-PAPER-I 2017.
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- AL-Mustaqbal University. (n.d.). Antibacterial sulfonamides.
- Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
- Louisiana Department of Health. (n.d.).
- da Silva, A. B., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(12), 7038-7047.
- ACS Publications. (2026, February 12). Design, Synthesis, Antibacterial Activity Evaluation, and Mechanism of Action Study of Novel Sulfonamide-Containing Phosphonate Derivatives. Journal of Agricultural and Food Chemistry.
- Periwal, P., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of Novel Sulfonamide Modified with Azoles. Current Organic Chemistry, 28(7), 558-572.
- Hektoen International. (2024, December 19). Sulfonamides: The first synthetic antibacterial agents.
- Pharmacy D by Asim. (2021, October 26). SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy [Video]. YouTube.
- Thompson Rivers University. (n.d.). 3.10 Sulfonamides. In Fundamentals of Nursing Pharmacology – 1st Canadian Edition.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). [Source name not available].
- Best Practice Advocacy Centre New Zealand. (n.d.).
- Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- STAR Protocols. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
- Microbe Investigations. (n.d.).
- Idexx. (n.d.).
- Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.). Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844.
- MDPI. (2021, February 4).
- Cronicon. (2017, May 12).
- Karapetyan, L. V., et al. (2013). The antibacterial activity of substituted 4-(hydroxymethyl)-5,5-dimethyl-2,5-dihydro-2-oxofurans. Der Pharma Chemica, 5(6), 181-184.
- PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Sulfonamide.
Sources
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. hekint.org [hekint.org]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. study.com [study.com]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BPJ 49: Antibiotic series: Appropriate use of sulfonamide antibiotics [bpac.org.nz]
- 10. Sulfonamides: Mechanism & Resistance | UPSC Mains MEDICAL-SCIENCE-PAPER-I 2017 [dalvoy.com]
- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfonamide [pdb101.rcsb.org]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. openaccesspub.org [openaccesspub.org]
- 14. ldh.la.gov [ldh.la.gov]
- 15. microbenotes.com [microbenotes.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. idexx.co.uk [idexx.co.uk]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. asm.org [asm.org]
- 22. hardydiagnostics.com [hardydiagnostics.com]
- 23. scribd.com [scribd.com]
Head-to-Head Comparison of Synthetic Routes to 5,5-Dimethyloxolane-3-sulfonamide: A Guide for Medicinal and Process Chemists
Introduction
5,5-Dimethyloxolane-3-sulfonamide, a saturated heterocyclic sulfonamide (or γ-sultam), represents a valuable scaffold in modern drug discovery. The incorporation of the sultam moiety can enhance metabolic stability, improve pharmacokinetic properties, and introduce specific binding interactions with biological targets. The gem-dimethyl group at the 5-position provides steric bulk and lipophilicity, which can be crucial for modulating potency and selectivity. This guide provides a head-to-head comparison of two plausible synthetic routes to this target molecule, offering insights into the strategic considerations and experimental details for researchers in pharmaceutical and chemical development.
The synthesis of γ-sultams has been approached through various methodologies, including intramolecular cyclization of aminosulfonamides and carbanion-mediated cyclizations.[1] However, the synthesis of specifically substituted oxolane-based sultams, such as our target molecule, requires a tailored approach, particularly concerning the stereocontrolled construction of the substituted tetrahydrofuran ring. This guide will dissect two distinct synthetic strategies, evaluating their respective merits and potential challenges.
Route 1: Epoxide Ring-Opening and Intramolecular Cyclization
This strategy is predicated on the well-established reactivity of epoxides and their subsequent intramolecular cyclization to form the sultam ring.[1][2] The key steps involve the synthesis of a substituted β-amino alcohol, followed by sulfonylation and base-mediated cyclization.
Rationale for Experimental Choices
The choice of an epoxide as a key intermediate is driven by its predictable reactivity towards nucleophiles and the ability to introduce two functional groups (a hydroxyl and an amino group) in a controlled manner. The regioselectivity of the epoxide ring-opening is a critical consideration. In the absence of directing groups, nucleophilic attack by an amine typically occurs at the less sterically hindered carbon atom.[1]
Experimental Protocol
Step 1: Synthesis of 2,2-Dimethyl-3-(oxiran-2-yl)oxirane (a diepoxide intermediate)
This step involves the epoxidation of a suitable diene precursor. A plausible starting material is 2,2-dimethyl-3-propenal.
-
To a solution of 2,2-dimethyl-3-propenal in a suitable solvent such as dichloromethane, add a Wittig reagent like methyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium) at low temperature to generate the corresponding diene.
-
The resulting diene is then subjected to double epoxidation using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a buffered solution to yield the diepoxide.
Step 2: Regioselective Ring-Opening with Ammonia
-
The diepoxide is dissolved in a protic solvent like methanol or ethanol.
-
A solution of ammonia in the same solvent is added, and the reaction is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
The more accessible epoxide ring is expected to open, yielding a mixture of regioisomeric amino diols. The desired isomer, 4-amino-2,2-dimethyltetrahydrofuran-3,5-diol, will be the key intermediate. Purification is achieved through column chromatography.
Step 3: Sulfonylation of the Amino Alcohol
-
The purified amino diol is dissolved in a suitable aprotic solvent, such as dichloromethane, and cooled in an ice bath.
-
A base, typically triethylamine or pyridine, is added, followed by the dropwise addition of sulfuryl chloride (SO₂Cl₂).
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to yield the crude N-sulfonyl chloride intermediate.
Step 4: Intramolecular Cyclization to 5,5-Dimethyloxolane-3-sulfonamide
-
The crude N-sulfonyl chloride is dissolved in a polar aprotic solvent like dimethylformamide (DMF).
-
A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide is added portion-wise at 0 °C.
-
The reaction mixture is stirred and may be gently heated to facilitate cyclization.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification of the final product, 5,5-Dimethyloxolane-3-sulfonamide, is performed by column chromatography or recrystallization.
Visualizing Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Reductive Amination and Subsequent Cyclization
This alternative route focuses on constructing the key amino-substituted tetrahydrofuran ring through reductive amination of a suitable keto-furan precursor, followed by steps to form the sultam ring.
Rationale for Experimental Choices
Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[3] This approach avoids the handling of highly reactive epoxides and may offer better control over the introduction of the amino group. The synthesis of the keto-furan precursor is a critical step in this route.
Experimental Protocol
Step 1: Synthesis of 5,5-Dimethyltetrahydrofuran-3-one
-
A plausible starting material is 2,5-dimethylfuran.
-
The furan ring is first opened to a diketone, 2,5-hexanedione, via acid-catalyzed hydrolysis.[4]
-
The resulting diketone can then undergo an intramolecular aldol condensation followed by dehydration to yield a cyclic enone.
-
Subsequent reduction of the double bond would yield 5,5-dimethyltetrahydrofuran-3-one.
Step 2: Reductive Amination
-
5,5-Dimethyltetrahydrofuran-3-one is dissolved in a suitable solvent, such as methanol.
-
Ammonium acetate or a similar ammonia source is added, followed by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
Work-up involves quenching the excess reducing agent, followed by extraction and purification to yield 3-amino-5,5-dimethyltetrahydrofuran.
Step 3: Introduction of a Hydroxyl Group and Sulfonylation
-
This step presents a significant challenge. One approach is to introduce a hydroxyl group at an adjacent position. This could potentially be achieved through a multi-step sequence involving, for example, conversion of the amine to a suitable leaving group, elimination to form an enamine or dihydrofuran, followed by hydroxylation.
-
A more direct, albeit potentially lower-yielding, approach would be a direct C-H oxidation, although this often lacks selectivity.
-
Assuming the successful synthesis of the corresponding amino alcohol, the subsequent sulfonylation and cyclization steps would follow a similar procedure to that described in Route 1 (Steps 3 and 4).
Visualizing Route 2
Caption: Synthetic pathway for Route 2.
Head-to-Head Comparison
| Feature | Route 1: Epoxide Ring-Opening | Route 2: Reductive Amination |
| Starting Material Availability | Readily available (2,2-dimethyl-3-propenal) | Readily available (2,5-dimethylfuran) |
| Number of Steps | 4-5 steps | 5-6 steps (including challenging hydroxylation) |
| Key Challenge | Regiocontrol in epoxide opening | Stereoselective hydroxylation of the tetrahydrofuran ring |
| Potential Yield | Moderate, dependent on regioselectivity | Potentially lower overall yield due to the challenging step |
| Scalability | Potentially challenging due to epoxide handling | More amenable to scale-up if the hydroxylation can be optimized |
| Safety Considerations | Handling of peroxides (m-CPBA) and reactive epoxides | Use of potentially toxic reducing agents (cyanoborohydride) |
| Stereocontrol | Can be controlled with chiral epoxidation catalysts | Challenging to introduce stereocenters after ring formation |
Conclusion
Both proposed synthetic routes to 5,5-Dimethyloxolane-3-sulfonamide present viable, albeit challenging, pathways.
Route 1 , utilizing an epoxide ring-opening strategy, is arguably more direct. The primary hurdle lies in achieving high regioselectivity during the aminolysis of the diepoxide intermediate. However, the well-documented chemistry of epoxides provides a solid foundation for optimization.
Route 2 , commencing with a reductive amination approach, offers a potentially safer alternative by avoiding peroxide reagents. The major bottleneck for this route is the challenging introduction of a hydroxyl group adjacent to the amino function on the pre-formed tetrahydrofuran ring.
For an initial laboratory-scale synthesis, Route 1 may offer a quicker path to the target molecule , provided the separation of regioisomers is feasible. For a process development scenario aiming for larger-scale production, Route 2, despite its current challenges, might be more attractive if a robust and selective hydroxylation method can be developed , as it avoids the handling of potentially unstable epoxide intermediates.
Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and objectives of the research team. This guide provides the foundational strategies and critical evaluation points to inform that decision-making process.
References
-
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules. 2018. [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences. 2017. [Link]
-
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. 2017. [Link]
-
EXTENDED ABSTRACT - Open Access Journals. [Link]
-
β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
-
Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. ACS Catalysis. 2022. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Chemical Reviews. 2005. [Link]
- Synthesis method for 3-aminomethyl tetrahydrofuran.
- Process for preparing aminofuranes.
- Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
- The synthetic method of 3-aminomethyltetrahydrofuran.
-
Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. 2021. [Link]
- Preparation method of 3-aminomethyl tetrahydrofuran.
-
A unique three-enzyme cascade mediates efficient regioselective and stereospecific epoxytetrahydrofuran ring formation in deoxyverrucosidin biosynthesis. Chemical Science. 2022. [Link]
-
The Versatility of 3,4-Epoxytetrahydrofuran in Modern Chemical Synthesis. Acme Synthetic Chemicals. [Link]
-
Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry. 2011. [Link]
-
Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry. 2011. [Link]
-
Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. Green Chemistry. 2018. [Link]
-
Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. Organic & Biomolecular Chemistry. 2018. [Link]
-
5‐Hydroxymethylfurfural Derived Epoxy Monomers Reactions With COS: Synthesis of Polymeric Thiocarbonates with Pendant Aldehyde or Vinyl Groups. Macromolecular Rapid Communications. 2023. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
-
A unique three-enzyme cascade mediates efficient regioselective and stereospecific epoxytetrahydrofuran ring formation in deoxyverrucosidin biosynthesis. Chemical Science. 2022. [Link]
-
Thermal generation of 3-amino-4,5-dimethylfuran-2(5H)-one, the postulated precursor of sotolone, from amino acid model systems containing glyoxylic and pyruvic acids. Journal of Agricultural and Food Chemistry. 2011. [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. 2018. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5,5-Dimethyloxolane-3-sulfonamide
Topic: Personal protective equipment for handling 5,5-Dimethyloxolane-3-sulfonamide Role: Senior Application Scientist
Executive Safety Summary
Compound Class: Heterocyclic Sulfonamide Primary Hazard Assumption: Sensitizer & Irritant (High Potency Precaution)
As researchers, we often work with "data-poor" intermediates. 5,5-Dimethyloxolane-3-sulfonamide is a specific heterocyclic scaffold used in medicinal chemistry. Unlike common reagents (e.g., Toluene), it likely lacks a comprehensive specific toxicological profile. Therefore, we must apply Control Banding principles.
The Scientific Logic:
-
Sulfonamide Moiety: Historically associated with high rates of skin sensitization and respiratory allergic reactions (e.g., Stevens-Johnson syndrome risk in clinical settings).[1] We must treat the dust as a potent allergen.
-
Oxolane (Tetrahydrofuran) Ring: Implies lipophilicity, facilitating skin absorption.
Core Directive: Treat this compound as an Occupational Exposure Band (OEB) 3 or 4 material until specific toxicology data proves otherwise. This means zero skin contact and zero inhalation of dusts.
PPE & Engineering Controls Matrix
The following protection levels are non-negotiable for this compound class.
| Operation | Engineering Control (Primary) | Hand Protection (Gloves) | Eye/Face Protection | Body Protection |
| Weighing / Solid Handling | Fume Hood or Powder Containment Balance Enclosure. | Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change immediately upon contamination.[2][3] | Chemical Splash Goggles (ANSI Z87.1). | Lab Coat (Tyvek wrist-fitted preferred) + Apron. |
| Solubilization / Reaction | Chemical Fume Hood (Sash at working height). | Single Nitrile (if dissolved); Double if handling concentrated stock. | Safety Glasses with Side Shields (if no splash risk); Goggles if refluxing. | Standard Lab Coat (Cotton/Poly). |
| Spill Cleanup (Solid) | HEPA-filtered Vacuum or Wet-wipe method. | Double Nitrile (Extended Cuff). | Chemical Splash Goggles. | Tyvek Suit (if >5g spill) + P100 Respirator (if outside hood). |
Technical Justification for PPE Choices
-
Why Double Gloving? Sulfonamides can be dissolved by sweat inside a glove if a microscopic breach occurs. The outer glove acts as a sacrificial barrier; the inner glove protects against permeation while you doff the outer layer.
-
Why Goggles over Glasses? Fine organic powders (sulfonamides) are electrostatic. They drift around face shields. Goggles provide a seal against dust entry into the lacrimal duct.
Operational Protocols
A. Weighing & Transfer (Critical Risk Phase)
The highest risk of exposure occurs when the solid is airborne during transfer.
-
Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Oxolane derivatives can be static-prone.
-
The "Tunnel" Technique: Never transfer powder through open air.
-
Place the receiving vessel inside the balance enclosure or deep in the hood.
-
Bring the source container adjacent to the receiving vessel.
-
Transfer with minimal vertical distance.
-
-
Decontamination: Wipe the exterior of the receiving flask with a solvent-dampened wipe (Ethanol or Acetone) before removing it from the hood.
B. Solubilization
Once in solution, the risk shifts from inhalation to cutaneous absorption.
-
Solvent Choice: If using DMSO or DMF, be hyper-vigilant. These solvents are "carrier solvents" and will drag the sulfonamide through your gloves and skin into the bloodstream rapidly.
-
Needle Safety: Avoid using needles for transfer if possible. Use positive-displacement pipettes to prevent aerosol generation.
Visualized Workflows
Diagram 1: PPE Selection Logic (Control Banding Approach)
Caption: Decision logic for selecting PPE based on physical state and carrier solvent risks.
Diagram 2: Safe Handling Workflow
Caption: Linear workflow for minimizing contamination during solid handling.
Disposal & Emergency Response
Disposal Protocol:
-
Solid Waste: Do NOT place in regular trash. Segregate into "Solid Hazardous Waste - Toxic/Irritant."
-
Liquid Waste: Segregate into "Organic Waste - Halogenated" or "Non-Halogenated" depending on the solvent used.
-
Labeling: Clearly label waste tags with "Contains Sulfonamide Derivative - Potential Sensitizer."
Emergency Response:
-
Skin Contact: Wash with soap and water for 15 minutes. Do NOT use ethanol (it may increase absorption).
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.
References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
Merck & Co. Occupational Exposure Banding (OEB) for Pharmaceutical Compounds. Contract Pharma. [Link]
-
National Institutes of Health (NIH). Sulfonamide Allergies and Cross-Reactivity. National Library of Medicine. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
